molecular formula C16H18N2O4S B15562288 Penicillin G CAS No. 113-98-4; 1538-09-6; 41372-02-5; 61-33-6

Penicillin G

Cat. No.: B15562288
CAS No.: 113-98-4; 1538-09-6; 41372-02-5; 61-33-6
M. Wt: 334.4 g/mol
InChI Key: JGSARLDLIJGVTE-MBNYWOFBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzylpenicillin is a penicillin in which the substituent at position 6 of the penam ring is a phenylacetamido group. It has a role as an antibacterial drug, an epitope and a drug allergen. It is a penicillin allergen and a penicillin. It is a conjugate acid of a benzylpenicillin(1-).
Penicillin G (potassium or sodium) is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain serious bacterial infections, such as pneumonia, meningitis, gonorrhea, syphilis, and others.
Pneumonia and syphilis can be opportunistic infections (OI) of HIV.
Benzylpenicillin (this compound) is narrow spectrum antibiotic used to treat infections caused by susceptible bacteria. It is a natural penicillin antibiotic that is administered intravenously or intramuscularly due to poor oral absorption. This compound may also be used in some cases as prophylaxis against susceptible organisms. Natural penicillins are considered the drugs of choice for several infections caused by susceptible gram positive aerobic organisms, such as *Streptococcus pneumoniae*, groups A, B, C and G streptococci, nonenterococcal group D streptococci, viridans group streptococci, and non-penicillinase producing staphylococcus. Aminoglycosides may be added for synergy against group B streptococcus (*S. agalactiae*), *S. viridans*, and *Enterococcus faecalis*. The natural penicillins may also be used as first or second line agents against susceptible gram positive aerobic bacilli such as *Bacillus anthracis*, *Corynebacterium diphtheriae*, and *Erysipelothrix rhusiopathiae*. Natural penicillins have limited activity against gram negative organisms;  however, they may be used in some cases to treat infections caused by *Neisseria meningitidis* and *Pasteurella*. They are not generally used to treat anaerobic infections. Resistance patterns, susceptibility and treatment guidelines vary across regions.
This compound is a Penicillin-class Antibacterial.
This compound has been reported in Sarocladium strictum, Hohenbuehelia grisea, and other organisms with data available.
This compound is a broad-spectrum, beta-lactam naturally occurring penicillin antibiotic with antibacterial activity. This compound binds to and inactivates the penicillin binding proteins (PBPs) located inside the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and eventually causing cell lysis.
BENZYLPENICILLIN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1947 and has 3 approved and 18 investigational indications. This drug has a black box warning from the FDA.
A penicillin derivative commonly used in the form of its sodium or potassium salts in the treatment of a variety of infections. It is effective against most gram-positive bacteria and against gram-negative cocci. It has also been used as an experimental convulsant because of its actions on GAMMA-AMINOBUTYRIC ACID mediated synaptic transmission.
See also: Ampicillin (narrower);  Oxacillin (related);  Penicillin V (related) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSARLDLIJGVTE-MBNYWOFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

113-98-4 (mono-potassium salt), 69-57-8 (mono-hydrochloride salt)
Record name Benzylpenicillin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5046934
Record name Penicillin G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Penicillin G
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015186
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble (210 mg/L), WHITE, CRYSTALLINE POWDER; PH OF 3% AQ SOLN 5.0-7.5; SPECIFIC OPTICAL ROTATION: +285-310 DEG @ 22 °C/D (0.7%); DECOMP 214-217 °C; MODERATELY HYGROSCOPIC; FREELY SOL IN WATER, IN ISOTONIC NACL SOLN, IN DEXTROSE SOLN; MODERATELY SOL IN GLYCEROL & ALCOHOLS /PENICILLIN G POTASSIUM/, PRACTICALLY INSOL IN WATER; SOL IN PEANUT OIL; FREELY SOL IN METHANOL, BENZENE, CHLOROFORM, AMYL ACETATE /METHYL ESTER/, SPARINGLY SOL IN WATER; INSOL IN PETROLEUM ETHER; SOL IN METHANOL, ETHANOL, ETHER, ETHYL ACETATE, BENZENE, CHLOROFORM, ACETONE, 2.85e-01 g/L
Record name Benzylpenicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01053
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PENICILLIN G
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3166
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Penicillin G
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015186
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

MP 106-110 °C (WITH DECOMPOSITION); DENSITY 1.255-1.256; AQ SOLN ARE DEXTROROTATORY; SOLUBILITIES @ 28 °C: 6.8 MG/ML IN WATER, GREATER THAN 20 MG/ML IN METHANOL, 0.075 MG/ML IN BENZENE, 1.05 IN TOLUENE /PENICILLIN G PROCAINE/
Record name PENICILLIN G
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3166
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

AMORPHOUS WHITE POWDER

CAS No.

61-33-6
Record name Penicillin G
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylpenicillin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzylpenicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01053
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Penicillin G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(2-phenylacetamido)penicillanic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.461
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENICILLIN G
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q42T66VG0C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PENICILLIN G
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3166
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Penicillin G
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015186
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

214-217 °C, 214 - 217 °C
Record name Benzylpenicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01053
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Penicillin G
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015186
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Penicillin G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular mechanism of action of Penicillin G, a cornerstone of antibiotic therapy. It delves into the intricate interplay between the antibiotic and its bacterial targets, the experimental methodologies used to elucidate this mechanism, and the quantitative data that underpins our understanding.

Core Mechanism: Inhibition of Bacterial Cell Wall Synthesis

This compound, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and resisting osmotic pressure.[1][2][3] The primary molecular target of this compound is a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[2][4]

The Target: Penicillin-Binding Proteins (PBPs)

PBPs are membrane-associated enzymes that catalyze the final steps of peptidoglycan biosynthesis.[5] Peptidoglycan, a complex polymer of sugars and amino acids, forms a mesh-like layer that provides structural rigidity to the bacterial cell wall.[5] PBPs are transpeptidases that are crucial for the cross-linking of peptide chains, a process that gives the peptidoglycan its strength.[4] Bacteria possess multiple PBPs, which can be broadly classified into high-molecular-weight (HMW) and low-molecular-weight (LMW) categories, each with distinct roles in cell wall synthesis and maintenance.[4]

The Interaction: Covalent Acylation of the PBP Active Site

The bactericidal activity of this compound stems from its structural similarity to the D-alanyl-D-alanine moiety of the natural substrate of PBPs.[4] This mimicry allows this compound to bind to the active site of the PBP. The highly reactive β-lactam ring of the penicillin molecule then opens and forms a stable, covalent acyl-enzyme intermediate with a serine residue in the PBP active site.[2][4] This acylation is effectively irreversible and inactivates the enzyme.[4]

The Consequence: Weakened Cell Wall and Bacterial Lysis

The inactivation of PBPs by this compound prevents the cross-linking of the peptidoglycan chains.[6] This leads to the formation of a defective and weakened cell wall.[2] As the bacterium continues to grow and divide, the compromised cell wall is unable to withstand the high internal osmotic pressure, resulting in cell lysis and death.[2]

dot

Mechanism_of_Action cluster_bacterium Bacterial Cell Penicillin_G This compound PBP Penicillin-Binding Protein (PBP) Penicillin_G->PBP Binds to active site Peptidoglycan_Synthesis Peptidoglycan Cross-linking Penicillin_G->Peptidoglycan_Synthesis Inhibits PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall Leads to Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Inhibition leads to weakened wall and...

Caption: Mechanism of this compound action.

Quantitative Data

The efficacy of this compound is quantified through various metrics, including Minimum Inhibitory Concentrations (MICs) against different bacterial species and the binding affinities for specific PBPs.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in vitro.[7][8] It is a critical measure of an antibiotic's potency.

BacteriumThis compound MIC Range (µg/mL)Notes
Staphylococcus aureus0.06 - >128MIC values can vary significantly depending on the strain's production of β-lactamase. For susceptible strains, MICs are typically low, while resistant strains exhibit high MICs.[9][10][11]
Streptococcus pneumoniae≤0.06 - ≥8Susceptibility breakpoints for S. pneumoniae depend on the site of infection (meningeal vs. non-meningeal) and the route of administration (oral vs. intravenous).[12][13][14][15]
Escherichia coli16 - >128As a Gram-negative bacterium, E. coli is generally less susceptible to this compound due to the protective outer membrane, which can impair drug penetration.[16][17][18]
Pseudomonas aeruginosa>128P. aeruginosa is intrinsically resistant to this compound due to a combination of factors including low outer membrane permeability and the production of β-lactamases.
Binding Affinity to Penicillin-Binding Proteins (PBPs)

The affinity of this compound for different PBPs can be expressed as the 50% inhibitory concentration (IC50) or through kinetic constants such as kinact/KI, which represents the efficiency of enzyme inactivation.

PBP Target (Bacterium)IC50 (µM)kinact/KI (M-1s-1)Notes
PBP2x (Streptococcus pneumoniae)7.9 nM - 22 µM200,000 - 232,000PBP2x is a primary target of this compound in S. pneumoniae. Alterations in this PBP are a major mechanism of resistance. The wide range of reported IC50 values reflects different experimental methodologies.[19][20][21]
PBP2 (Staphylococcus aureus)--In methicillin-resistant S. aureus (MRSA), the acquisition of the mecA gene leads to the production of PBP2a, which has a very low affinity for β-lactam antibiotics, conferring broad resistance. Kinetic data for this compound binding to specific S. aureus PBPs is less commonly reported than for MRSA and PBP2a.
Various PBPs (Escherichia coli)Varies-This compound shows concentration-dependent selectivity for different PBPs in E. coli, with PBP4, PBP7, and PBP8 being notable targets.[22]

Experimental Protocols

The mechanism of action of this compound has been elucidated through a variety of in vitro experiments. The following are detailed protocols for key assays.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium in a liquid growth medium.[23][24][25]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • This compound stock solution of known concentration

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Incubator (35-37°C)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of a single row of a 96-well plate.

    • Add 100 µL of the working this compound solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10.

    • Discard 50 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).[26]

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Inoculate wells 1 through 11 with 50 µL of the standardized bacterial suspension. Do not inoculate well 12.

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

dot

MIC_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of this compound in 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate_Plate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination.

Radiolabeled Penicillin-Binding Assay

This assay is used to identify and characterize PBPs based on their ability to covalently bind to radiolabeled penicillin.

Materials:

  • Bacterial cell membranes

  • Radiolabeled this compound (e.g., [³H]benzylpenicillin)

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) apparatus

  • Fluorography reagents

  • Scintillation counter

Procedure:

  • Membrane Preparation: Isolate bacterial membranes containing PBPs from a culture of the target bacterium.

  • Binding Reaction: Incubate the bacterial membranes with radiolabeled this compound for a specific time to allow for covalent binding to the PBPs.

  • Competition Assay (Optional): To determine the affinity of non-radiolabeled β-lactams, pre-incubate the membranes with varying concentrations of the competitor antibiotic before adding the radiolabeled this compound.

  • SDS-PAGE: Solubilize the membrane proteins and separate them by size using SDS-PAGE.

  • Fluorography: Treat the gel with fluorography reagents to enhance the radioactive signal.

  • Detection: Expose the gel to X-ray film to visualize the radiolabeled PBP bands.

  • Quantification: Excise the PBP bands from the gel and quantify the amount of bound radiolabel using a scintillation counter to determine the relative binding affinity.

dot

PBP_Binding_Assay Start Start Isolate_Membranes Isolate Bacterial Cell Membranes Start->Isolate_Membranes Incubate Incubate Membranes with Radiolabeled this compound Isolate_Membranes->Incubate SDS_PAGE Separate Proteins by SDS-PAGE Incubate->SDS_PAGE Fluorography Perform Fluorography SDS_PAGE->Fluorography Visualize Visualize Labeled PBPs on X-ray Film Fluorography->Visualize Quantify Quantify Radioactivity in PBP Bands Visualize->Quantify End End Quantify->End

Caption: Radiolabeled PBP binding assay workflow.

In Vitro Peptidoglycan Synthesis Assay

This assay measures the enzymatic activity of PBPs by monitoring the synthesis of peptidoglycan from its precursors in a cell-free system.[1][27][28]

Materials:

  • Purified PBPs or bacterial membrane preparations

  • Lipid II substrate (the immediate precursor for peptidoglycan polymerization)

  • Radiolabeled precursor (e.g., UDP-N-acetylglucosamine) for the synthesis of radiolabeled Lipid II

  • Reaction buffer

  • Method for separating and quantifying the polymerized peptidoglycan product (e.g., high-pressure liquid chromatography [HPLC] followed by scintillation counting)

Procedure:

  • Reaction Setup: In a reaction tube, combine the purified PBPs or membrane preparation with the Lipid II substrate in the appropriate reaction buffer.

  • Initiate Reaction: Start the reaction by incubating the mixture at the optimal temperature for PBP activity (e.g., 37°C).

  • Inhibition Assay: To test the inhibitory effect of this compound, pre-incubate the PBPs with varying concentrations of the antibiotic before adding the Lipid II substrate.

  • Stop Reaction: After a defined time, stop the reaction (e.g., by boiling or adding a denaturing agent).

  • Product Analysis: Separate the polymerized peptidoglycan product from the unreacted Lipid II substrate using HPLC.

  • Quantification: Quantify the amount of radiolabeled peptidoglycan product using a flow-through scintillation counter to determine the rate of synthesis and the extent of inhibition by this compound.[1][27]

dot

Peptidoglycan_Synthesis_Assay Start Start Combine_Reactants Combine Purified PBPs and Lipid II Substrate Start->Combine_Reactants Incubate Incubate at Optimal Temperature Combine_Reactants->Incubate Stop_Reaction Stop the Reaction Incubate->Stop_Reaction Separate_Products Separate Products by HPLC Stop_Reaction->Separate_Products Quantify_Product Quantify Radiolabeled Peptidoglycan Separate_Products->Quantify_Product End End Quantify_Product->End

References

The Dawn of a Medical Revolution: A Technical Guide to the Discovery and History of Penicillin G

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration for researchers, scientists, and drug development professionals into the seminal discovery, pioneering development, and profound impact of Penicillin G, the world's first antibiotic.

This technical guide provides a comprehensive overview of the history and scientific milestones in the journey of this compound, from its serendipitous discovery to its large-scale production and clinical application. It is designed to offer researchers and professionals in the field of drug development a detailed understanding of the key experiments, quantitative data, and methodologies that underpinned this medical revolution.

The Serendipitous Discovery by Alexander Fleming

The story of penicillin began in September 1928 at St. Mary's Hospital in London, with the Scottish physician and microbiologist Alexander Fleming.[1][2] Upon returning from a holiday, Fleming observed that a petri dish containing a culture of Staphylococcus aureus had been accidentally contaminated by a mold, later identified as Penicillium notatum (now known as Penicillium rubens).[3][4][5] He noted a distinct zone of inhibition around the mold where the bacteria failed to grow.[4][6] This chance observation marked the discovery of a powerful antibacterial substance, which he named "penicillin".[2]

Fleming's initial research, published in the British Journal of Experimental Pathology in 1929, detailed his observations.[6] He found that a crude extract of the mold broth was effective against a range of Gram-positive bacteria, including streptococci, meningococci, and the diphtheria bacillus.[6] However, his attempts to isolate and purify the active substance were unsuccessful, and the therapeutic potential of his discovery remained largely unrealized for over a decade.[7]

Experimental Protocol: Fleming's Initial Observation and Culture

Fleming's discovery was an outcome of a chance event, but his subsequent investigations followed a systematic approach to culture the mold and observe its effects.

Objective: To cultivate the Penicillium mold and determine its inhibitory effect on bacterial growth.

Methodology:

  • Isolation of the Mold: The original mold that contaminated the Staphylococcus plate was subcultured to obtain a pure strain.

  • Culture Medium: The mold was grown on a suitable nutrient broth in culture flasks.

  • Incubation: The cultures were incubated at room temperature for several days to allow for the growth of the mold and the diffusion of any secreted substances into the medium.

  • Preparation of "Mold Juice": The broth was filtered to remove the fungal mycelium, resulting in a crude extract containing the antibacterial substance.

  • Agar (B569324) Plate Assay:

    • Petri dishes containing nutrient agar were streaked with various bacteria.

    • A gutter was cut into the agar, and the "mold juice" was placed in it.

    • The plates were incubated, and the extent of bacterial growth inhibition around the gutter was observed.

The Oxford Team: From Laboratory Curiosity to Life-Saving Drug

It was not until the late 1930s that a team of scientists at the Sir William Dunn School of Pathology at the University of Oxford, led by Howard Florey and Ernst Chain, revisited Fleming's work.[8][9] Their systematic research transformed penicillin from a laboratory curiosity into a therapeutic agent.[6]

Purification and the First In Vivo Evidence

A major challenge was the purification and stabilization of penicillin from the crude mold culture filtrate. Norman Heatley, a biochemist in Florey's team, devised a counter-current extraction method to purify penicillin.

Experimental Protocol: Penicillin Purification (Heatley's Method)

Objective: To extract and purify penicillin from the fungal culture filtrate.

Methodology:

  • Acidification and Extraction: The pH of the culture filtrate was lowered to 2, and the penicillin was extracted into an organic solvent like amyl acetate.

  • Back-extraction into Aqueous Solution: The penicillin was then back-extracted into a small volume of water by adjusting the pH to 7.

  • Repetition and Concentration: This process was repeated to concentrate the penicillin.

  • Freeze-drying: The final aqueous solution was freeze-dried to obtain a stable, powdered form of penicillin.

In May 1940, the Oxford team conducted a pivotal experiment that provided the first in vivo evidence of penicillin's efficacy.

Experimental Protocol: Mouse Protection Test

Objective: To determine if purified penicillin could protect mice from a lethal bacterial infection.

Methodology:

  • Infection: Eight mice were injected with a lethal dose of virulent Streptococcus.[7][8]

  • Treatment: Four of the infected mice were then treated with injections of the purified penicillin.[7][8]

  • Observation: The mice were observed over the next 24 hours.

  • Results: The four untreated mice died, while the four mice that received penicillin survived, demonstrating its life-saving potential.[7][8]

Early Clinical Trials

The success of the mouse experiments paved the way for the first human trials. The first recipient of the Oxford penicillin was a 43-year-old policeman, Albert Alexander, in February 1941.[8][10] He had a severe staphylococcal and streptococcal infection.[3]

Table 1: Early this compound Clinical Trial Case

PatientConditionTreatmentOutcome
Albert AlexanderSevere Staphylococcus and Streptococcus infection with abscessesInitial intravenous infusion of 160 mg of penicillin, followed by further doses.[3]Showed remarkable improvement within 24 hours.[3][10] However, the limited supply of penicillin ran out, and he relapsed and died on March 15, 1941.[3][11]

Despite this initial setback due to supply issues, subsequent patients were treated successfully, confirming penicillin's therapeutic value.[2]

The War Effort and the Dawn of Large-Scale Production

With the outbreak of World War II, the need for an effective antibacterial agent became a priority. The British government, however, lacked the resources for large-scale production. In 1941, Florey and Heatley traveled to the United States to seek assistance from American pharmaceutical companies.[12]

A crucial development was the discovery of a more productive strain of Penicillium, Penicillium chrysogenum, found on a moldy cantaloupe in Peoria, Illinois.[5] This strain, combined with the development of the deep-tank fermentation method, dramatically increased penicillin yields.[13]

Table 2: Improvements in this compound Production Yield

Strain/MethodPenicillin Yield (units/mL)Fold Increase (approx.)
Penicillium notatum (Fleming's original)~21x
Penicillium chrysogenum NRRL 1951250125x
P. chrysogenum after UV mutation900450x
Further mutagenesis2,5001,250x
Modern industrial strains50,00025,000x

Unraveling the Structure: Dorothy Hodgkin and X-ray Crystallography

The chemical structure of penicillin remained a mystery for several years. In 1945, Dorothy Hodgkin and her team at Oxford successfully determined the molecular structure of penicillin using X-ray crystallography.[14][15] This was a landmark achievement in the field of structural biology and confirmed the presence of the crucial β-lactam ring, a key component of penicillin's antibacterial activity.[15]

Experimental Protocol: X-ray Crystallography of Penicillin

Objective: To determine the three-dimensional arrangement of atoms in a penicillin crystal.

Methodology:

  • Crystallization: Purified penicillin salts (sodium, potassium, and rubidium) were crystallized to form a regular, repeating lattice structure.

  • X-ray Diffraction: A beam of X-rays was directed at the penicillin crystal. The X-rays were diffracted by the electrons in the atoms of the crystal, producing a specific diffraction pattern.

  • Data Collection: The diffraction pattern was recorded on photographic film.

  • Patterson Synthesis: The intensities and positions of the spots in the diffraction pattern were used to create a Patterson map, which gives information about the vectors between atoms in the crystal.

  • Electron Density Map and Model Building: Through complex mathematical calculations, the Patterson map was used to generate an electron density map. This map was then interpreted to build a three-dimensional model of the penicillin molecule.

Mechanism of Action and Antibacterial Spectrum

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[16]

Signaling Pathway: this compound Mechanism of Action

G PenG This compound PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) PenG->PBP Binds to and inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for CellLysis Cell Lysis and Bacterial Death CellWall->CellLysis Inhibition leads to

This compound's inhibition of bacterial cell wall synthesis.

The antibacterial spectrum of this compound is primarily directed against Gram-positive bacteria, although some Gram-negative cocci are also susceptible. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the MIC of this compound against a specific bacterial strain.

Methodology:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing Mueller-Hinton broth.[17]

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.[17]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.[17]

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.[17]

  • Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[17]

Table 3: Antibacterial Spectrum of this compound (Representative MIC Values)

BacteriumTypeMIC (µg/mL)
Staphylococcus aureus (penicillin-susceptible)Gram-positive cocci≤0.12
Streptococcus pyogenes (Group A Strep)Gram-positive cocci≤0.12
Streptococcus pneumoniae (penicillin-susceptible)Gram-positive cocci≤0.06
Neisseria gonorrhoeae (penicillin-susceptible)Gram-negative cocci≤0.06
Corynebacterium diphtheriaeGram-positive bacilli0.002 - 0.38[18]
Bacillus anthracisGram-positive bacilli11.5% of isolates showed resistance[19]
Clostridium perfringensGram-positive bacilliMIC90 of 0.06[20]

Logical Relationships and Workflows

The discovery and development of this compound involved a series of interconnected events and experimental workflows.

Experimental Workflow: From Discovery to Clinical Application

G Discovery Fleming's Discovery (1928) Purification Florey & Chain: Purification and Stabilization Discovery->Purification InVivo Mouse Protection Test (1940) Purification->InVivo Structure Structure Elucidation (Hodgkin, 1945) Purification->Structure Clinical First Human Trials (1941) InVivo->Clinical Production Large-Scale Production (WWII) Clinical->Production

The workflow from the initial discovery to the clinical use of penicillin.

Conclusion

The discovery and development of this compound represent a paradigm shift in modern medicine, heralding the age of antibiotics and saving countless lives. This technical guide has provided a detailed overview of the key scientific discoveries, experimental protocols, and quantitative data that marked this journey. The collaborative efforts of scientists like Fleming, Florey, Chain, and Hodgkin, coupled with the industrial might of pharmaceutical companies during a time of global conflict, underscore the profound impact of scientific innovation on human health. The history of this compound continues to serve as a powerful example of the intricate process of drug discovery and development.

References

chemical structure and properties of penicillin G

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Properties of Penicillin G

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound (Benzylpenicillin). It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support advanced research and development.

Chemical Structure and Identification

This compound, also known as Benzylpenicillin, is a narrow-spectrum β-lactam antibiotic derived from Penicillium molds.[1] Its core structure is the penam (B1241934) skeleton, which consists of a four-membered β-lactam ring fused to a five-membered thiazolidine (B150603) ring.[1] This strained ring system is crucial for its antibacterial activity.[1] The side chain attached to the β-lactam ring is a phenylacetamido group, which defines it as this compound.[2]

IUPAC Name: (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[2][3]

Synonyms: Benzylpenicillin, this compound (PenG), BENPEN.[2][3][4][5]

cluster_PenG This compound Core Structure Penam_Core Penam Core (C9H11N2O4S) Beta_Lactam β-Lactam Ring Penam_Core->Beta_Lactam fused to Thiazolidine Thiazolidine Ring Penam_Core->Thiazolidine fused to Side_Chain Side Chain (Phenylacetyl Group) Penam_Core->Side_Chain attached to

Caption: Logical relationship of this compound's core chemical components.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its formulation, stability, and pharmacokinetic profile. It is typically used as a sodium or potassium salt to improve its solubility in aqueous solutions.[3][6]

PropertyValueSource(s)
Molecular Formula C₁₆H₁₈N₂O₄S[2][4][7]
Molecular Weight 334.39 g/mol [2][4][6][7]
Appearance Amorphous white powder[2][6]
Melting Point 214-217 °C (with decomposition)[2][6]
Water Solubility Slightly soluble (0.285 mg/mL)[2][4]
LogP (Octanol/Water) 1.83[8]
Stability Maximum stability in solution at pH 6.8.[9] Susceptible to acid-catalyzed hydrolysis.[5][5][9]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[10] This process is highly specific to bacteria, as mammalian cells lack a cell wall.[11]

  • Target Binding : this compound's structure mimics the D-alanyl-D-alanine terminal of the peptidoglycan precursor strands.[12] This allows it to bind to the active site of bacterial enzymes known as Penicillin-Binding Proteins (PBPs), which are primarily DD-transpeptidases.[1][11]

  • Enzyme Inhibition : Upon binding, the highly reactive β-lactam ring opens and forms a stable, covalent acyl-enzyme complex with a serine residue in the PBP active site.[4] This reaction is effectively irreversible and inactivates the enzyme.[4][12]

  • Inhibition of Cross-linking : The primary function of PBPs is to catalyze the final transpeptidation step in peptidoglycan synthesis, which creates the cross-links that give the cell wall its structural integrity.[1][11] Inactivation of PBPs prevents this cross-linking.[11]

  • Cell Lysis : Without a properly cross-linked peptidoglycan mesh, the bacterial cell wall is severely weakened and cannot withstand the high internal osmotic pressure.[1][12] This leads to cell lysis and death, particularly in actively growing bacteria.[12]

This compound is most effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.[11] Its access to PBPs in Gram-negative bacteria is hindered by their outer membrane.[11]

cluster_MoA This compound Mechanism of Action PenG This compound PBP Penicillin-Binding Protein (PBP) (DD-Transpeptidase) PenG->PBP Binds to active site Inhibition INHIBITION PenG->Inhibition Crosslinking Transpeptidation (Cell Wall Cross-linking) PBP->Crosslinking Catalyzes PBP->Inhibition Precursors Peptidoglycan Precursors (D-Ala-D-Ala Terminus) Precursors->Crosslinking Substrate for WeakWall Weakened Cell Wall Crosslinking->WeakWall Leads to failure of Inhibition->Crosslinking Blocks Lysis Cell Lysis & Death WeakWall->Lysis Results in

Caption: Signaling pathway of bacterial cell wall synthesis and its inhibition by this compound.

Key Experimental Protocols

Standardized methodologies are essential for characterizing the purity, potency, and stability of this compound.

Purity and Assay: High-Performance Liquid Chromatography (HPLC)

A common method for determining the purity and concentration of this compound is reversed-phase HPLC with UV detection.[13][14]

Principle: This technique separates this compound from impurities and degradation products based on its polarity. Quantification is achieved by comparing the chromatographic peak area to that of a reference standard.

General Methodology:

  • Standard & Sample Preparation:

    • A standard solution is prepared by accurately weighing and dissolving this compound reference standard in a suitable solvent (e.g., water) to a known concentration.[13]

    • The assay sample is similarly prepared to an approximate concentration.[13] For complex matrices like biological tissues, a liquid-liquid or solid-phase extraction is required to isolate the analyte.[15][16]

  • Chromatographic System:

    • Column: A reversed-phase C18 column is typically used.[14][17]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.01M monobasic potassium phosphate) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is employed.[13][14]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[13]

  • Detection:

    • A UV detector is set to a wavelength where this compound has significant absorbance, such as 220 nm.[13]

  • Analysis:

    • Equal volumes of the standard and sample solutions are injected into the chromatograph.

    • The purity and concentration of this compound in the sample are calculated by comparing the area of its corresponding peak to the peak area from the known standard.

Potency: Minimum Inhibitory Concentration (MIC) Assay

The biological potency of this compound against a specific bacterium is determined by finding its Minimum Inhibitory Concentration (MIC), most commonly via the broth microdilution method.[12][18]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[19]

cluster_MIC Experimental Workflow: Broth Microdilution MIC Assay start Start prep_antibiotic Prepare this compound Stock Solution start->prep_antibiotic serial_dilute Perform 2-fold Serial Dilutions in 96-well plate with Mueller-Hinton Broth prep_antibiotic->serial_dilute inoculate Inoculate all wells (except negative control) serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate plate (e.g., 37°C for 18-24h) inoculate->incubate read_results Visually inspect for turbidity (bacterial growth) incubate->read_results determine_mic Determine MIC: Lowest concentration in a clear well read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Antibiotic Dilutions: Two-fold serial dilutions of this compound are prepared across the wells of a 96-well microtiter plate using a sterile growth medium like cation-adjusted Mueller-Hinton Broth.[12] This creates a gradient of antibiotic concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth and bacteria, no antibiotic) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under conditions suitable for bacterial growth, typically for 18-24 hours at 35-37°C.[20]

  • Result Interpretation: After incubation, the plate is visually inspected. The MIC is recorded as the lowest concentration of this compound in a well that shows no visible turbidity, indicating the inhibition of bacterial growth.[21]

References

The Core of Antibiotic Production: An In-depth Technical Guide to the Biosynthesis of Benzylpenicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of benzylpenicillin, a cornerstone of antibiotic therapy. We will delve into the intricate enzymatic steps, the genetic basis of the pathway, and the cellular machinery that orchestrates the synthesis of this life-saving molecule in filamentous fungi, primarily Penicillium chrysogenum. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the quantitative aspects of the pathway, experimental protocols for its study, and visual representations of the key processes.

The Benzylpenicillin Biosynthesis Pathway: A Three-Act Enzymatic Symphony

The biosynthesis of benzylpenicillin is a fascinating example of non-ribosomal peptide synthesis, culminating in the formation of the characteristic β-lactam ring structure. The entire process can be dissected into three core enzymatic reactions, each catalyzed by a specific enzyme encoded within a conserved gene cluster.

The three key enzymes in this pathway are:

  • δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS)

  • Isopenicillin N synthase (IPNS)

  • Acyl-CoA:Isopenicillin N acyltransferase (IAT)

The journey begins in the cytosol with the assembly of a tripeptide precursor, which is then cyclized to form the initial penicillin scaffold. The final step, which occurs in the peroxisome, involves the exchange of a side chain to yield the final, biologically active benzylpenicillin molecule.

Act I: The Tripeptide Forge - δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS)

The biosynthesis of benzylpenicillin is initiated by the monumental enzyme, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS). This large, multi-domain enzyme is a non-ribosomal peptide synthetase (NRPS) and is encoded by the pcbAB gene. ACVS orchestrates the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine, to form the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). A key feature of this process is the epimerization of L-valine to its D-isoform within the tripeptide structure.

Act II: The Ring of Power - Isopenicillin N Synthase (IPNS)

The second act of this biosynthetic drama is catalyzed by isopenicillin N synthase (IPNS), encoded by the pcbC gene. This non-heme iron-dependent oxidase facilitates an oxidative cyclization of the linear ACV tripeptide. This remarkable reaction results in the formation of the bicyclic isopenicillin N, which contains the crucial four-membered β-lactam ring fused to a five-membered thiazolidine (B150603) ring. Isopenicillin N is the first intermediate in the pathway with antibiotic activity, albeit weak.

Act III: The Final Flourish - Acyl-CoA:Isopenicillin N Acyltransferase (IAT)

The final and diversifying step in the synthesis of benzylpenicillin is catalyzed by acyl-CoA:isopenicillin N acyltransferase (IAT), also known as isopenicillin N:acyl-CoA acyltransferase (AAT). This enzyme is encoded by the penDE gene. The reaction takes place within the peroxisomes. IAT facilitates the exchange of the L-α-aminoadipyl side chain of isopenicillin N for a phenylacetyl group, which is activated as phenylacetyl-CoA. This transacylation reaction yields the final product, benzylpenicillin (penicillin G). The enzyme exists as a proenzyme that undergoes autocatalytic cleavage to form an active αβ heterodimer.

Genetic Organization: A Clustered Architecture for Efficient Production

The genes encoding the three core enzymes of the penicillin biosynthesis pathway (pcbAB, pcbC, and penDE) are typically found organized in a conserved gene cluster in penicillin-producing fungi like Penicillium chrysogenum and Aspergillus nidulans. This clustering is believed to facilitate the coordinated regulation and expression of these genes, ensuring an efficient metabolic flux towards penicillin production. Industrial high-yielding strains of P. chrysogenum often exhibit multiple copies of this gene cluster, a testament to the importance of gene dosage in maximizing antibiotic output.

Quantitative Insights into the Benzylpenicillin Biosynthesis Pathway

A thorough understanding of the kinetics and optimal operating conditions of the biosynthetic enzymes is paramount for optimizing penicillin production. The following tables summarize the available quantitative data for the key enzymes from Penicillium chrysogenum.

Table 1: Kinetic Parameters of Benzylpenicillin Biosynthesis Enzymes

EnzymeSubstrateKmkcatSource Organism
δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) L-α-aminoadipic acid45 µMNot ReportedPenicillium chrysogenum
L-cysteine80 µMNot ReportedPenicillium chrysogenum
L-valine80 µMNot ReportedPenicillium chrysogenum
Isopenicillin N synthase (IPNS) δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV)0.13 mM (apparent)Not ReportedPenicillium chrysogenum
Acyl-CoA:Isopenicillin N acyltransferase (IAT) Isopenicillin NNot ReportedNot ReportedPenicillium chrysogenum
Phenylacetyl-CoANot ReportedNot ReportedPenicillium chrysogenum

Table 2: Optimal Conditions for Benzylpenicillin Biosynthesis and Production

ParameterEnzyme/ProcessOptimal ValueSource Organism/Process
Temperature Penicillin Production25-27 °CPenicillium chrysogenum Fermentation
pH Isopenicillin N synthase (IPNS)7.8Penicillium chrysogenum
Acyl-CoA:Isopenicillin N acyltransferase (IAT)8.0Penicillium chrysogenum

Table 3: Benzylpenicillin Production Titers in Penicillium chrysogenum

Strain/ConditionTiter (g/L)Fermentation TimeReference
Wild-type isolates1.20 - 1.92Not Specified[Citation for wild-type titers]
Industrial Strains> 30~200 hours[General citation for industrial strains]

Experimental Protocols for Studying Benzylpenicillin Biosynthesis

This section provides detailed methodologies for key experiments cited in the study of the benzylpenicillin biosynthesis pathway.

Enzyme Assay Protocols

This assay measures the formation of the tripeptide ACV from its constituent amino acids.

Principle: The assay relies on the incorporation of a radiolabeled amino acid (e.g., [14C]-valine) into the ACV tripeptide, which is then separated by HPLC and quantified by scintillation counting.

Materials:

  • Enzyme preparation (cell-free extract or purified ACVS)

  • L-α-aminoadipic acid

  • L-cysteine

  • L-[14C]-valine (specific activity > 50 mCi/mmol)

  • ATP

  • MgCl2

  • Dithiothreitol (DTT)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Trichloroacetic acid (TCA)

  • HPLC system with a suitable reverse-phase column (e.g., C18)

  • Scintillation counter and scintillation cocktail

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl, pH 7.5

    • 10 mM MgCl2

    • 5 mM ATP

    • 2 mM DTT

    • 0.5 mM L-α-aminoadipic acid

    • 0.5 mM L-cysteine

    • 0.1 mM L-[14C]-valine

  • Pre-incubate the reaction mixture at 25°C for 5 minutes.

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate the reaction at 25°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of cold 10% (w/v) TCA.

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant by reverse-phase HPLC to separate the radiolabeled ACV from unreacted [14C]-valine.

  • Collect the fractions corresponding to the ACV peak and quantify the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of [14C]-ACV formed per unit time per amount of enzyme.

This continuous assay measures the formation of isopenicillin N.

Principle: The formation of the β-lactam ring in isopenicillin N leads to an increase in absorbance at 235 nm.

Materials:

  • Enzyme preparation (purified IPNS)

  • δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV)

  • FeSO4

  • Ascorbic acid

  • Dithiothreitol (DTT)

  • Reaction buffer (e.g., 50 mM MOPS, pH 7.0)

  • Spectrophotometer capable of measuring at 235 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 50 mM MOPS buffer, pH 7.0

    • 1 mM DTT

    • 0.1 mM FeSO4

    • 1 mM Ascorbic acid

    • A suitable concentration of ACV (e.g., 0.1-1 mM)

  • Place the cuvette in the spectrophotometer and record the baseline absorbance at 235 nm.

  • Initiate the reaction by adding the purified IPNS enzyme.

  • Monitor the increase in absorbance at 235 nm over time.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of isopenicillin N at 235 nm.

Purification Protocols

Note: ACVS is a large and relatively unstable enzyme. All steps should be performed at 4°C.

  • Cell Lysis: Harvest P. chrysogenum mycelia and disrupt the cells by grinding with glass beads in a suitable extraction buffer containing protease inhibitors.

  • Clarification: Centrifuge the crude extract at high speed to remove cell debris.

  • Ammonium (B1175870) Sulfate (B86663) Precipitation: Fractionally precipitate the proteins from the supernatant using ammonium sulfate. ACVS typically precipitates between 30% and 50% saturation.

  • Ion-Exchange Chromatography: Resuspend the ammonium sulfate pellet and apply it to an anion-exchange column (e.g., DEAE-Sepharose). Elute the bound proteins with a salt gradient.

  • Gel Filtration Chromatography: Further purify the ACVS-containing fractions by size-exclusion chromatography on a gel filtration column (e.g., Sephacryl S-400).

  • Hydrophobic Interaction Chromatography: As a final polishing step, apply the active fractions to a hydrophobic interaction column (e.g., Phenyl-Sepharose) and elute with a decreasing salt gradient.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

  • Cell Lysis and Fractionation: Prepare a cell-free extract as described for ACVS. Since IAT is located in peroxisomes, a differential centrifugation step can be included to enrich for this organelle.

  • Ammonium Sulfate Precipitation: Perform a fractional ammonium sulfate precipitation of the clarified extract.

  • Ion-Exchange Chromatography: Purify the IAT-containing fraction using anion-exchange chromatography.

  • Affinity Chromatography: Utilize a column with an immobilized ligand that has affinity for IAT, such as a substrate analog, for further purification.

  • Gel Filtration Chromatography: Perform a final purification step using size-exclusion chromatography to obtain a homogenous enzyme preparation.

  • Purity and Subunit Analysis: Analyze the purified IAT by SDS-PAGE to confirm its purity and observe the α and β subunits of the active heterodimer.

HPLC Analysis of Benzylpenicillin

This method is suitable for the quantification of benzylpenicillin in fermentation broths.

Principle: Reverse-phase high-performance liquid chromatography (HPLC) separates benzylpenicillin from other components in the sample, and its concentration is determined by UV detection.

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: Acetonitrile (B52724) and an aqueous buffer (e.g., 20 mM sodium phosphate, pH 3.0)

  • Benzylpenicillin standard

  • Fermentation broth samples

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove fungal mycelia.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered sample with the mobile phase as needed to bring the benzylpenicillin concentration within the linear range of the standard curve.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile in an aqueous buffer is often used. For example, a linear gradient from 10% to 60% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 215 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of a benzylpenicillin standard.

    • Inject the prepared samples.

    • Quantify the benzylpenicillin concentration in the samples by comparing the peak area to the standard curve.

Visualizing the Pathway and Workflows

To provide a clearer understanding of the benzylpenicillin biosynthesis pathway and associated experimental workflows, the following diagrams have been generated using the Graphviz DOT language.

Benzylpenicillin_Biosynthesis_Pathway cluster_cytosol Cytosol cluster_peroxisome Peroxisome L_alpha_aminoadipic_acid L-α-Aminoadipic Acid ACVS ACVS (pcbAB) L_alpha_aminoadipic_acid->ACVS L_cysteine L-Cysteine L_cysteine->ACVS L_valine L-Valine L_valine->ACVS ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) ACVS->ACV IPNS IPNS (pcbC) ACV->IPNS Isopenicillin_N Isopenicillin N IPNS->Isopenicillin_N IAT IAT (penDE) Isopenicillin_N->IAT Phenylacetyl_CoA Phenylacetyl-CoA Phenylacetyl_CoA->IAT Benzylpenicillin Benzylpenicillin IAT->Benzylpenicillin

Caption: The biosynthesis pathway of benzylpenicillin, from precursor amino acids to the final antibiotic.

HPLC_Analysis_Workflow start Fermentation Broth Sample centrifugation Centrifugation (Remove Mycelia) start->centrifugation filtration Filtration (0.22 µm Syringe Filter) centrifugation->filtration dilution Dilution with Mobile Phase filtration->dilution hplc_injection HPLC Injection dilution->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation detection UV Detection (215 nm) separation->detection quantification Quantification against Standard Curve detection->quantification

Caption: A typical workflow for the quantification of benzylpenicillin in a fermentation broth using HPLC.

Conclusion

The biosynthesis of benzylpenicillin is a testament to the intricate and efficient metabolic capabilities of microorganisms. A deep understanding of this pathway, from the genetic and enzymatic levels to the practical aspects of fermentation and analysis, is crucial for the continued improvement of penicillin production and the development of novel β-lactam antibiotics. This technical guide has provided a comprehensive resource for professionals in the field, summarizing key quantitative data, detailing essential experimental protocols, and offering clear visual representations of the core processes. As research continues to unravel the finer details of this remarkable biosynthetic pathway, the knowledge gained will undoubtedly pave the way for future innovations in antibiotic discovery and production.

Pharmacodynamics: The Effect of the Drug on the Body

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Penicillin G: Pharmacokinetics and Pharmacodynamics

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound (benzylpenicillin). It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key processes.

Pharmacodynamics describes the biochemical and physiological effects of a drug on microorganisms. For this compound, this involves its mechanism of action, spectrum of activity, and the ways bacteria develop resistance.

Mechanism of Action

This compound is a bactericidal antibiotic that belongs to the β-lactam class. Its primary mode of action is the disruption of bacterial cell wall synthesis.[1][2][3] The structural integrity of the bacterial cell wall is maintained by peptidoglycan, a polymer of sugars and amino acids.[3][4] this compound's action is specific to the final step of peptidoglycan synthesis, known as transpeptidation.[5] It achieves this by covalently binding to the active site of penicillin-binding proteins (PBPs), which are the bacterial enzymes responsible for cross-linking the peptidoglycan chains.[1][5][6] This irreversible inhibition halts cell wall construction, leading to a weakened wall that cannot withstand the internal osmotic pressure, ultimately resulting in cell lysis and death.[2][4][7] This action is most effective against actively growing and dividing bacteria.[5]

Mechanism_of_Action cluster_0 PenG This compound PBP Penicillin-Binding Proteins (PBPs) PenG->PBP Binds to Transpeptidation Transpeptidation (Peptidoglycan Cross-linking) PBP->Transpeptidation Inhibits Synthesis Cell Wall Synthesis Transpeptidation->Synthesis Halts Integrity Cell Wall Integrity Synthesis->Integrity Compromises Lysis Cell Lysis & Death Integrity->Lysis Leads to

Caption: Inhibition of bacterial cell wall synthesis by this compound.
Spectrum of Activity

This compound is a narrow-spectrum antibiotic.[8] Its activity is primarily directed against:

  • Gram-positive cocci: Including Streptococcus species (e.g., S. pneumoniae, Groups A, B, C, and G streptococci), and non-penicillinase-producing Staphylococcus.[1][5]

  • Gram-negative cocci: Such as Neisseria meningitidis.[5][6]

  • Gram-positive rods: Including Bacillus anthracis and Corynebacterium diphtheriae.[1]

  • Anaerobes: Non-β-lactamase producing anaerobic organisms.[5]

  • Spirochetes: Notably Treponema pallidum, the causative agent of syphilis.[5][6]

Mechanisms of Bacterial Resistance

Bacterial resistance to this compound is a significant clinical challenge. The primary mechanisms include:

  • Enzymatic Degradation: Production of β-lactamase enzymes (penicillinases) that hydrolyze the β-lactam ring, inactivating the antibiotic.[5][7]

  • Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs), which reduces the binding affinity of this compound.[5][7]

  • Reduced Permeability: In Gram-negative bacteria, changes in the outer membrane porin proteins can restrict the entry of this compound to its PBP targets.[5][9]

  • Efflux Pumps: Some Gram-negative bacteria utilize membrane pumps to actively transport this compound out of the cell.[5]

Mechanisms_of_Resistance cluster_pathway Normal Drug Action Pathway cluster_resistance Resistance Mechanisms PenG_out This compound (extracellular) Porin Porin Channel PenG_out->Porin PenG_in This compound (periplasmic) Porin->PenG_in PBP PBP Target PenG_in->PBP BetaLactamase β-lactamase Degradation BetaLactamase->PenG_in blocks PBP_alt PBP Alteration PBP_alt->PBP blocks Porin_loss Reduced Permeability (Porin Loss) Porin_loss->Porin blocks Efflux Efflux Pump Efflux->PenG_in expels

Caption: Four primary mechanisms of bacterial resistance to this compound.
Quantitative Susceptibility Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a key quantitative measure of susceptibility.

Table 1: this compound Minimum Inhibitory Concentration (MIC) Breakpoints and Ranges for Selected Pathogens

Pathogen Type Susceptible (S) MIC (µg/mL) Intermediate (I) MIC (µg/mL) Resistant (R) MIC (µg/mL) Typical MIC90 (µg/mL)
Staphylococcus spp. Gram-positive cocci ≤0.12 - ≥0.25 1.0[10]
Streptococcus pneumoniae (non-meningitis) Gram-positive cocci ≤2 4 ≥8 -
Streptococcus pneumoniae (meningitis) Gram-positive cocci ≤0.06 - ≥0.12 -
Streptococcus spp. (β-hemolytic group) Gram-positive cocci ≤0.12 - - 0.125 (S. agalactiae)[10]
Streptococcus spp. (viridans group) Gram-positive cocci ≤0.12 0.25-2 ≥4 -
Neisseria meningitidis Gram-negative cocci ≤0.06 0.12-0.25 ≥0.5 -
Bacillus anthracis Gram-positive rod ≤0.12 - ≥0.25 -

Data compiled from FDA sources. Note that breakpoints can be updated.[9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol outlines the standardized method for determining the MIC of this compound against a bacterial isolate.[3][11]

  • Preparation of Antibiotic Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent.

    • Two-fold serial dilutions of the stock solution are made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[3][12] This creates a gradient of decreasing antibiotic concentrations across the wells.

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown on an agar (B569324) plate.

    • Several colonies are used to create a suspension in saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[3]

    • This suspension is further diluted in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[3][12]

  • Inoculation and Incubation:

    • Each well containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension.

    • Control wells are included: a growth control (broth and bacteria, no antibiotic) and a sterility control (broth only).

    • The microtiter plate is incubated at 35 ± 1 °C for 18-24 hours.[12]

  • Determination of MIC:

    • Following incubation, the plate is examined visually for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.[3]

MIC_Workflow start Start prep_abx Prepare Serial Dilutions of this compound in Microtiter Plate start->prep_abx inoculate Inoculate Plate with Bacterial Suspension prep_abx->inoculate prep_inoc Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoc->inoculate incubate Incubate Plate (18-24h at 35°C) inoculate->incubate read Visually Inspect for Bacterial Growth (Turbidity) incubate->read determine Determine Lowest Well Concentration with No Growth read->determine end MIC Value Obtained determine->end

Caption: Standard experimental workflow for MIC determination.

Pharmacokinetics: The Effect of the Body on the Drug

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).

Absorption

Aqueous this compound is acid-labile and largely destroyed by gastric acid, precluding effective oral administration.[4][13] Oral absorption is only about 15-30%.[1] Therefore, it must be administered parenterally (intravenously or intramuscularly) to achieve therapeutic concentrations.[6][13] To overcome its very short half-life, depot formulations were developed for intramuscular (IM) injection. These formulations use less soluble salts, such as procaine (B135) this compound and benzathine this compound, which form a reservoir at the injection site and slowly release the active drug over an extended period.[6][13][14] Benzathine this compound is absorbed more slowly and has a longer duration of action than the procaine salt.[14]

Distribution

Following administration, this compound distributes rapidly into the extracellular fluid of most tissues.[14][15] Distribution is enhanced in the presence of inflammation.[4] It penetrates poorly into the cerebrospinal fluid (CSF), eyes, and prostate in the absence of inflammation.[5][15] However, during meningeal inflammation, CSF concentrations can increase significantly.[15][16]

Metabolism

This compound undergoes minimal hepatic metabolism.[4][13][17] A portion of the dose (approximately 16-30% of an IM dose) is metabolized to the inactive penicilloic acid, which is associated with penicillin's potential to cause allergic reactions.[1][13]

Excretion

The kidneys are the primary route of elimination for this compound.[13] It is excreted rapidly and efficiently, with 58-85% of a dose recovered in the urine.[15] This rapid clearance is due to two main renal processes:

  • Glomerular Filtration (approx. 10%)[5]

  • Active Tubular Secretion (approx. 90%)[5][13][15]

This extremely rapid excretion results in a very short elimination half-life for the aqueous form. Probenecid can be co-administered to competitively inhibit renal tubular secretion, thereby prolonging the half-life and increasing serum concentrations of this compound.[13][14][18]

Table 2: Key Pharmacokinetic Parameters of Aqueous this compound in Adults with Normal Renal Function

Parameter Value Reference
Elimination Half-life (t½) 0.4–0.9 hours (approx. 30-60 min) [1][5][6][13]
Volume of Distribution (Vd) 0.53–0.67 L/kg [1][16]
Plasma Protein Binding ~60% (mainly albumin) [1][4]
Total Clearance ~560 mL/min [1]

| Primary Route of Elimination | Renal (Glomerular Filtration & Active Tubular Secretion) |[5][13] |

Pharmacokinetic/Pharmacodynamic (PK/PD) Integration

The integration of PK and PD data is crucial for optimizing dosing regimens to ensure efficacy and minimize resistance.

PK/PD Indices

This compound is a time-dependent antibiotic.[19][20] Its bactericidal activity is not significantly enhanced by increasing the concentration far above the MIC. Instead, efficacy is most closely correlated with the cumulative time the free (unbound) drug concentration remains above the MIC of the target organism during the dosing interval.[19] The key PK/PD index for this compound is %fT > MIC (the percentage of the dosing interval that the free drug concentration is above the MIC).[21][22] For β-lactams, a %fT > MIC of 30% to 70% of the dosing interval is often targeted for maximal antibacterial effect.[19]

Post-Antibiotic Effect (PAE)

The post-antibiotic effect refers to the persistent suppression of bacterial growth after a brief exposure to an antibiotic.[23][24] In vitro studies have shown that this compound can induce a moderate PAE against certain bacteria like S. aureus.[23] However, the clinical significance and in vivo demonstration of this effect can be limited, suggesting that maintaining drug levels above the MIC throughout the dosing interval is critical for preventing bacterial regrowth, especially in serious infections.[24]

PK_PD_Relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_index PK/PD Index Dose Dosing Regimen Absorption Absorption Dose->Absorption Concentration Drug Concentration in Plasma over Time Absorption->Concentration Distribution Distribution (Vd) Metabolism Metabolism Excretion Excretion (Clearance) Concentration->Distribution Concentration->Metabolism Concentration->Excretion Index %fT > MIC Concentration->Index determines MIC MIC of Pathogen MIC->Index determines Efficacy Bactericidal Effect Index->Efficacy predicts

Caption: The relationship between PK and PD parameters for this compound.

Conclusion

This compound remains a vital antibiotic, characterized by its potent, time-dependent bactericidal activity against a narrow spectrum of susceptible organisms. Its pharmacokinetic profile is defined by poor oral bioavailability and extremely rapid renal excretion, necessitating parenteral administration and frequent dosing or the use of long-acting depot formulations. A thorough understanding of its PK/PD relationship, centered on the %fT > MIC index, is essential for designing effective dosing strategies that maximize clinical outcomes and mitigate the development of resistance.

References

different salts of penicillin G (sodium, potassium, procaine, benzathine)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Penicillin G, a cornerstone of antibiotic therapy for decades, remains a critical tool in combating a range of bacterial infections. Its efficacy is delivered through various salt formulations, each possessing distinct physicochemical and pharmacokinetic properties that dictate its clinical application. This technical guide provides an in-depth analysis of the four principal salts of this compound: sodium, potassium, procaine (B135), and benzathine. Tailored for researchers, scientists, and drug development professionals, this document offers a comparative overview of their characteristics, supported by detailed experimental protocols and visual representations of key concepts to aid in formulation, development, and research endeavors.

Physicochemical Properties: A Comparative Analysis

The salt form of this compound significantly influences its physical and chemical characteristics, which in turn affect its stability, solubility, and formulation requirements. The sodium and potassium salts are highly water-soluble, lending themselves to parenteral administration for rapid therapeutic action. In contrast, the procaine and benzathine salts are sparingly soluble, a property ingeniously exploited to create long-acting depot injections.

A summary of the key physicochemical properties of the four this compound salts is presented in the table below.

PropertyThis compound SodiumThis compound PotassiumThis compound ProcaineThis compound Benzathine
Appearance White to slightly yellow crystalline powder[1]White crystalline powder[1]White, crystalline powderWhite, crystalline powder
Solubility in Water 50-100 mg/mL (freely soluble)[1][2]100 mg/mL (freely soluble)[1][3]Sparingly soluble (approx. 4 mg/mL)Very slightly soluble[4]
pKa (this compound) ~2.7~2.7~2.7~2.7
Hygroscopicity Hygroscopic[5]Hygroscopic[1]Non-hygroscopicNon-hygroscopic
pH (in solution) 5.5 - 7.5 (10% solution)[1]6.0 - 8.5 (reconstituted solution)[6]5.0 - 7.55.0 - 7.0 (in suspension)[7]

Pharmacokinetics: Tailoring Treatment Through Salt Selection

The choice of this compound salt is primarily driven by the desired pharmacokinetic profile. The highly soluble sodium and potassium salts are rapidly absorbed and eliminated, making them suitable for treating acute, severe infections where high plasma concentrations are required. Conversely, the poorly soluble procaine and benzathine salts provide sustained, low-level concentrations of this compound, ideal for prolonged therapy and prophylaxis.

The following table provides a comparative summary of the key pharmacokinetic parameters for the different this compound salts.

ParameterThis compound Sodium/PotassiumThis compound ProcaineThis compound Benzathine
Administration Route Intravenous (IV), Intramuscular (IM)Intramuscular (IM) onlyIntramuscular (IM) only
Absorption RapidSlowVery Slow
Time to Peak Concentration (Tmax) ~15-30 minutes (IM)1-4 hours12-24 hours
Peak Serum Concentration (Cmax) HighModerateLow
Elimination Half-life ~30 minutes~12-24 hours~14 days
Duration of Action Short (4-6 hours)Moderate (12-24 hours)Long (up to 4 weeks)
Primary Route of Excretion Renal (tubular secretion and glomerular filtration)RenalRenal
Plasma Protein Binding ~60%~60%~60%

Mechanism of Action: A Shared Pathway

Despite their differing pharmacokinetic profiles, all this compound salts share the same active moiety, benzylpenicillin, and thus the same mechanism of action. This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Wall cluster_cytoplasm Cytoplasm Penicillin_G This compound PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Penicillin_G->PBP Binds to and inhibits Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Peptidoglycan Peptidoglycan Precursors Peptidoglycan->Cross_linked_Peptidoglycan Cross-linking catalyzed by PBPs Cell_Lysis Cell Lysis (Bactericidal Effect) Peptidoglycan->Cell_Lysis Inhibition of cross-linking leads to weakened cell wall

Figure 1. Mechanism of action of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol outlines a general method for the determination of this compound in pharmaceutical formulations.

Objective: To quantify the amount of this compound in a sample using a stability-indicating reversed-phase HPLC method with UV detection.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Monobasic potassium phosphate (B84403)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Sample containing this compound

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A filtered and degassed mixture of a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 70:30 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the sample.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to obtain a final concentration within the calibration range. For solid samples, accurately weigh the sample, dissolve it in the mobile phase, and sonicate if necessary to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the this compound peak in the chromatograms based on its retention time compared to the standard. Calculate the concentration of this compound in the sample by comparing the peak area of the sample to the calibration curve generated from the standard solutions.

cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare this compound Standard Solutions Inject Inject into HPLC System Standard_Prep->Inject Sample_Prep Prepare Sample Solution (Dilute and Filter) Sample_Prep->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 225 nm Separate->Detect Cal_Curve Generate Calibration Curve from Standards Detect->Cal_Curve Quantify Quantify this compound in Sample Detect->Quantify Cal_Curve->Quantify

Figure 2. Experimental workflow for HPLC analysis.

Dissolution Testing of Benzathine this compound Injectable Suspension

This protocol provides a general framework for the in vitro dissolution testing of long-acting benzathine this compound suspensions, based on USP General Chapter <711> Dissolution.

Objective: To determine the in vitro release rate of this compound from a benzathine this compound injectable suspension.

Materials and Reagents:

  • Benzathine this compound injectable suspension

  • Dissolution medium (e.g., phosphate buffer, pH 7.4)

  • Surfactant (if necessary to improve wetting, e.g., polysorbate 80)

Instrumentation:

  • USP Apparatus 2 (Paddle Apparatus) or USP Apparatus 4 (Flow-Through Cell)

  • Dissolution vessels

  • Water bath maintained at 37 ± 0.5 °C

  • Syringes and filters for sampling

  • HPLC system for analysis (as described in section 4.1)

Procedure (using USP Apparatus 2):

  • Medium Preparation: Prepare a suitable volume of the dissolution medium and deaerate it. If a surfactant is used, add it to the medium.

  • Apparatus Setup: Set up the dissolution apparatus with 900 mL of the dissolution medium in each vessel. Equilibrate the medium to 37 ± 0.5 °C. Set the paddle rotation speed (e.g., 50 rpm).

  • Sample Introduction: Carefully introduce a known amount of the benzathine this compound injectable suspension into the bottom of each dissolution vessel.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw a sample from each vessel. Filter the samples immediately through a suitable filter (e.g., 0.45 µm) to stop the dissolution process.

  • Analysis: Analyze the concentration of this compound in the filtered samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of this compound released at each time point. Plot the percentage of drug released versus time to obtain the dissolution profile.

Setup Set up Dissolution Apparatus (USP Apparatus 2) Introduce_Sample Introduce Benzathine this compound Suspension Setup->Introduce_Sample Start_Test Start Dissolution Test (37°C, 50 rpm) Introduce_Sample->Start_Test Sample Withdraw and Filter Samples at Predetermined Time Points Start_Test->Sample Analyze Analyze Samples by HPLC Sample->Analyze Profile Generate Dissolution Profile Analyze->Profile

Figure 3. Workflow for dissolution testing.

Conclusion

The selection of a this compound salt is a critical decision in drug development and clinical practice, with each formulation offering a unique set of physicochemical and pharmacokinetic properties. The highly soluble sodium and potassium salts provide rapid, high concentrations of this compound for acute infections, while the sparingly soluble procaine and benzathine salts offer prolonged, low-level exposure for long-term therapy and prophylaxis. A thorough understanding of these differences, supported by robust analytical methodologies, is essential for the rational design of effective this compound-based therapies. This guide provides a foundational resource for researchers and developers working with these vital antibiotics.

References

A Technical Guide to the Historical Clinical Trials of Penicillin G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal historical clinical trials of Penicillin G, a cornerstone of modern antibiotic therapy. We delve into the foundational experiments that established its efficacy, presenting the available quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key studies are provided to offer a comprehensive understanding of the methodologies employed during this transformative period in medicine.

Pre-Clinical Animal Studies: The Foundation of Penicillin Therapy

Before its introduction to humans, the efficacy and safety of penicillin were first established in a series of crucial animal experiments conducted by Howard Florey's team at the University of Oxford. These trials provided the essential evidence to proceed with human testing.

Experimental Protocol: Mouse Protection Test (Florey et al., 1940)

The primary animal model used was the mouse protection test, designed to evaluate the in vivo antibacterial activity of penicillin against virulent streptococci.

  • Animal Model: Albino mice.

  • Infectious Agent: Virulent strains of Streptococcus pyogenes.

  • Procedure:

    • A lethal dose of streptococci was administered to a cohort of mice.

    • The cohort was divided into a treatment group and a control group.

    • The treatment group received injections of penicillin at specified intervals.

    • The control group received no treatment.

    • Mortality and survival rates were recorded for both groups over a set period.

Quantitative Data from Early Mouse Protection Tests

The initial experiments demonstrated a remarkable protective effect of penicillin.

Experiment DateNo. of Mice (Treated)No. of Mice (Control)Treatment RegimenOutcome (Treated)Outcome (Control)
May 25, 194044Injections of penicillinAll survived for days to weeksAll died

The First Human Trials: A New Era in Medicine

The promising results from animal studies led to the cautious initiation of human trials in the early 1940s. These early clinical investigations, though often limited by the scarce supply of penicillin, laid the groundwork for its widespread use.

The Case of Albert Alexander: The First Human Subject (1941)
  • Patient: Albert Alexander, a 43-year-old police constable.

  • Condition: Severe, life-threatening staphylococcal and streptococcal infection with abscesses on his face, shoulder, and lungs, which had not responded to sulfa drugs.

  • Treatment Protocol:

    • An initial intravenous injection of 200 milligrams of penicillin was administered on February 12, 1941.

    • This was followed by subsequent injections every three hours.

  • Outcome:

    • Remarkable improvement was observed within days, with the infection beginning to resolve.

    • However, the limited supply of penicillin was exhausted after five days of treatment.

    • The infection relapsed, and the patient ultimately succumbed to the illness on March 15, 1941.

This case tragically highlighted the critical need for large-scale production of penicillin.

Early Clinical Trials for Various Infections

Following the initial human trials, the use of penicillin expanded to treat a range of bacterial infections, particularly in military and civilian populations during World War II. The Committee on Chemotherapeutic and Other Agents, chaired by Dr. Chester Keefer, played a crucial role in coordinating these trials in the United States.

Early trials demonstrated significant success in treating infections caused by Staphylococcus aureus and Streptococcus species.

Infection TypePatient Cohort (Approx.)Dosage Range (Units/day)Duration of TreatmentReported Cure/Improvement Rate
Severe Staphylococcal Infections-40,000 - 100,000Several daysFavorable outcomes in many cases
Streptococcal Infections-12,000 - 60,000-High success rates reported

The introduction of penicillin dramatically reduced the mortality rate associated with bacterial pneumonia. Before penicillin, the fatality rate for pneumococcal pneumonia was as high as 30-40%.[1] Following the widespread use of penicillin in the late 1940s, the mortality rate for pneumonia decreased by approximately 58%.[1]

ConditionPre-Penicillin Mortality RatePost-Penicillin Mortality Rate (WWII Soldiers)
Bacterial Pneumonia30-40%[1]Fell to less than 1%

During World War II, penicillin proved to be a vital tool in the management of gas gangrene in wounded soldiers.

| Condition | Patient Cohort | Dosage Range (Units/day) | Outcome | | :--- | :--- | :--- | | Gas Gangrene (WWII) | Wounded Soldiers | 10,000 - 25,000 (every 4 hours) | Significant reduction in mortality and amputations |

Penicillin became the standard treatment for gonorrhea in the 1940s, demonstrating high cure rates.

ConditionPatient CohortDosageReported Cure Rate
Gonorrhea-100,000 units (total)High

Early trials for subacute bacterial endocarditis were initially met with mixed results due to inadequate dosing. Later studies with higher doses and longer durations of treatment showed more promising outcomes.

StudyPatient CohortTotal Dosage (Florey Units)Duration of TreatmentOutcome
National Research Council (early trial)[1]17240,000 - 1,760,000[1]9 - 26 days[1]Disappointing results[1]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key workflows and logical progressions in the historical clinical trials of this compound.

Penicillin_Discovery_and_Early_Testing cluster_preclinical Pre-clinical Phase cluster_clinical Clinical Phase Fleming_Discovery Fleming's Discovery of Penicillium notatum (1928) Oxford_Team_Research Florey, Chain & Heatley Purification & Initial Studies Fleming_Discovery->Oxford_Team_Research Animal_Trials Mouse Protection Tests (1940) Oxford_Team_Research->Animal_Trials First_Human_Trial Albert Alexander Staphylococcal Infection (1941) Animal_Trials->First_Human_Trial Promising Results WWII_Trials Wartime Clinical Trials (Wound Infections, Pneumonia, etc.) First_Human_Trial->WWII_Trials Demonstrated Potential Post_War_Use Widespread Civilian Use (Post-1945) WWII_Trials->Post_War_Use Established Efficacy

Caption: Workflow from discovery to widespread use of penicillin.

Mouse_Protection_Test_Protocol Start Start: Mouse Cohort Infection Administer Lethal Dose of Streptococcus Start->Infection Grouping Divide into Two Groups Infection->Grouping Treatment_Group Treatment Group: Administer Penicillin Grouping->Treatment_Group Group 1 Control_Group Control Group: No Treatment Grouping->Control_Group Group 2 Observation Observe for Survival/Mortality Treatment_Group->Observation Control_Group->Observation Results Record and Compare Outcomes Observation->Results

Caption: Protocol for the mouse protection test.

Albert_Alexander_Case_Progression Initial_State Severe Staphylococcal & Streptococcal Infection Treatment_Initiation Penicillin Administration (Feb 12, 1941) Initial_State->Treatment_Initiation Positive_Response Remarkable Improvement (Infection Resolving) Treatment_Initiation->Positive_Response Treatment_Cessation Penicillin Supply Exhausted (After 5 Days) Positive_Response->Treatment_Cessation Relapse Infection Relapse Treatment_Cessation->Relapse Final_Outcome Death (Mar 15, 1941) Relapse->Final_Outcome

Caption: Clinical progression of Albert Alexander's case.

References

Methodological & Application

Application Notes and Protocols for Penicillin G in Bacterial Selection for Cloning

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin G, the first discovered β-lactam antibiotic, remains a valuable tool in microbiology. While ampicillin (B1664943) and carbenicillin (B1668345) are more commonly employed for bacterial selection in modern molecular cloning, this compound can serve as a viable alternative, particularly in specific research contexts. These application notes provide detailed protocols and technical information for the effective use of this compound as a selective agent in cloning workflows.

This compound is primarily active against Gram-positive bacteria, though it can also affect some Gram-negative species.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.[2] This disruption of cell wall integrity leads to bacterial cell lysis and death, especially in actively growing cells.[3] Plasmids used in cloning often carry a gene conferring resistance to β-lactam antibiotics, such as the bla gene which encodes for β-lactamase. This enzyme inactivates this compound by hydrolyzing its characteristic β-lactam ring.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound relevant to its use in bacterial selection.

Table 1: Stability of this compound in Solution and on Agar (B569324) Plates

ConditionTemperaturepHHalf-life/Activity ReductionReference(s)
Aqueous Solution37°C7.0~4-6 hours (in LB medium)[5]
Aqueous Solution37°C7.4~2 hours (in MOPS medium)[5]
Agar Plates4°C-No significant loss after 1 week[6]
Agar Plates4°C-23% reduced activity after 4 weeks[6]

Table 2: Recommended Working Concentrations for Bacterial Selection

AntibioticTypical Working Concentration (Liquid Culture)Typical Working Concentration (Agar Plates)Reference(s)
This compound20-100 µg/mL20-100 µg/mL[7]
Ampicillin50-100 µg/mL50-100 µg/mL[8]
Carbenicillin50-100 µg/mL50-100 µg/mL[9]

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound for Common Bacterial Strains

Bacterial SpeciesStrainMIC (µg/mL)Reference(s)
Escherichia coli-Generally resistant, but can be made susceptible[10]
Staphylococcus spp.Susceptible strains≤0.12[11]
Streptococcus spp. (beta-hemolytic)Susceptible strains≤0.12[11]
Streptococcus pneumoniae (non-meningitis isolates)Susceptible strains≤2[11]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound sodium or potassium salt powder

  • Sterile, deionized water

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile filter

Protocol:

  • In a sterile environment, accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in sterile, deionized water to a final concentration of 50-100 mg/mL.

  • Ensure complete dissolution by gentle vortexing.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Preparation of this compound Selection Plates

Materials:

  • Luria-Bertani (LB) agar powder

  • Deionized water

  • Autoclave

  • Sterile petri dishes

  • This compound stock solution (50-100 mg/mL)

  • Water bath or incubator set to 50-55°C

Protocol:

  • Prepare LB agar according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten agar to 50-55°C in a water bath. Holding the flask comfortably in your hand is a good indicator of the correct temperature. Adding the antibiotic to agar that is too hot will cause its degradation.

  • Add the this compound stock solution to the molten agar to achieve the desired final concentration (typically 20-100 µg/mL). For a 1000x stock, this would be 1 mL of stock solution per liter of agar.

  • Gently swirl the flask to ensure even distribution of the antibiotic. Avoid creating air bubbles.

  • Pour the agar into sterile petri dishes (approximately 20-25 mL per 100 mm plate).

  • Allow the plates to solidify at room temperature.

  • For optimal performance, use the plates within one week of preparation and store them at 4°C in the dark, sealed to prevent contamination and drying.

Bacterial Transformation and Selection Protocol

This protocol outlines the key steps for transforming competent E. coli cells and selecting for transformants using this compound.

Materials:

  • Competent E. coli cells

  • Plasmid DNA with a β-lactamase resistance gene

  • SOC or LB broth

  • LB agar plates containing this compound

  • Incubator at 37°C

  • Shaking incubator

Protocol:

  • Transformation: a. Thaw a vial of competent E. coli cells on ice. b. Add 1-5 µL of your plasmid DNA ligation reaction to the competent cells. c. Gently mix by flicking the tube and incubate on ice for 20-30 minutes. d. Heat-shock the cells by placing the tube in a 42°C water bath for 45-60 seconds. e. Immediately transfer the tube back to ice for 2 minutes.

  • Recovery: a. Add 250-500 µL of pre-warmed SOC or LB broth (without antibiotic) to the cells. b. Incubate at 37°C for 1 hour with gentle shaking (200-250 rpm). This allows the bacteria to express the antibiotic resistance gene.

  • Plating and Selection: a. Spread 50-200 µL of the transformed cell culture onto pre-warmed LB agar plates containing this compound. b. Incubate the plates overnight (16-18 hours) at 37°C.

  • Analysis: a. Observe the plates for colony formation. Colonies that have successfully taken up the plasmid will grow in the presence of this compound. b. Be aware of the potential for satellite colonies (see Troubleshooting section).

Visualizations

Mechanism of Action of this compound

G Mechanism of Action of this compound penicillin_g This compound pbp Penicillin-Binding Proteins (PBPs) penicillin_g->pbp Binds to and inhibits cross_linking Peptidoglycan Cross-linking pbp->cross_linking Catalyzes cell_wall Bacterial Cell Wall Synthesis cross_linking->cell_wall Is a key step in lysis Cell Lysis and Death cell_wall->lysis Inhibition leads to

Caption: Mechanism of action of this compound.

Bacterial Transformation and Selection Workflow

G Bacterial Transformation and Selection Workflow start Start: Competent E. coli cells + Plasmid DNA incubation Incubation on Ice start->incubation heat_shock Heat Shock (42°C) incubation->heat_shock recovery_ice Recovery on Ice heat_shock->recovery_ice add_soc Add SOC/LB Broth recovery_ice->add_soc recovery_37 Recovery at 37°C (1 hour) add_soc->recovery_37 plating Plate on LB Agar with this compound recovery_37->plating incubation_37 Incubate at 37°C (16-18 hours) plating->incubation_37 end End: Select Transformed Colonies incubation_37->end

Caption: Experimental workflow for bacterial transformation and selection.

Logical Relationship of this compound Resistance

G Logical Relationship of this compound Resistance in Cloning plasmid Plasmid with bla gene beta_lactamase β-Lactamase Enzyme plasmid->beta_lactamase Encodes penicillin_g This compound beta_lactamase->penicillin_g Hydrolyzes inactivated_penicillin Inactivated This compound penicillin_g->inactivated_penicillin becomes no_growth No Bacterial Growth penicillin_g->no_growth Inhibits (in susceptible bacteria) bacterial_growth Bacterial Growth (Selection) inactivated_penicillin->bacterial_growth Allows no_plasmid Bacteria without plasmid no_plasmid->no_growth leads to

Caption: Logical relationship of this compound resistance in cloning.

Troubleshooting

Problem: No colonies on the selection plate.

  • Possible Cause: Transformation efficiency was too low.

    • Solution: Use a new batch of competent cells or a positive control plasmid to verify transformation efficiency.

  • Possible Cause: this compound concentration is too high.

    • Solution: Verify the stock solution concentration and the dilution calculation. Prepare new plates with a lower concentration of this compound.

  • Possible Cause: The plasmid does not contain the correct antibiotic resistance gene.

    • Solution: Confirm the plasmid map and the presence of a β-lactamase gene.

Problem: A large number of very small "satellite" colonies surrounding larger colonies.

  • Possible Cause: β-lactamase secreted by the transformed bacteria is degrading the this compound in the surrounding medium, allowing non-transformed cells to grow.[12][13] This is a known issue with penicillin-based selection agents.[9]

    • Solution 1: Pick well-isolated larger colonies for downstream applications, as these are the true transformants. Satellite colonies will not grow when re-streaked on fresh selective plates.[14]

    • Solution 2: Use a higher concentration of this compound in the plates to make it more difficult for the β-lactamase to completely inactivate the antibiotic.

    • Solution 3: Do not over-incubate the plates. Extended incubation times increase the likelihood of satellite colony formation.[13]

    • Solution 4: Consider using carbenicillin, a more stable analog of ampicillin that is less prone to satellite colony formation, although it is more expensive.[9]

Problem: Confluent growth or a lawn of bacteria on the selection plate.

  • Possible Cause: The this compound in the plates has degraded.

    • Solution: Prepare fresh selection plates. Ensure the antibiotic is added to the agar when it has cooled to the appropriate temperature. Store plates properly at 4°C and use them within a week for best results.

  • Possible Cause: The starting bacterial culture is already resistant to this compound.

    • Solution: Use a different, non-resistant strain of E. coli.

Conclusion

This compound can be an effective selective agent for molecular cloning when used with appropriate protocols and an understanding of its limitations. Its lower stability compared to ampicillin and carbenicillin necessitates careful preparation and storage of selection media. The potential for satellite colony formation is a key consideration that can be managed through optimized plating and incubation techniques. By following these application notes and protocols, researchers can successfully incorporate this compound into their cloning workflows.

References

Application Notes and Protocols for Optimal Penicillin G Concentration in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Penicillin G for various in vitro studies. This document includes quantitative data on effective concentrations against key bacterial species, detailed experimental protocols for susceptibility testing, and visualizations of the underlying mechanism and experimental workflows.

Mechanism of Action

This compound, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Its primary targets are penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[2][] Peptidoglycan provides structural integrity to the bacterial cell wall, protecting the organism from osmotic lysis.[2][4] By binding to PBPs, this compound blocks the transpeptidation step in peptidoglycan synthesis, weakening the cell wall and ultimately leading to cell lysis and death.[][5][6] This mechanism is most effective against actively growing and dividing bacteria.[2]

cluster_Cell Bacterial Cell cluster_Inhibition Inhibition by this compound UDP_MurNAc UDP-MurNAc Pentapeptide PBP Penicillin-Binding Protein (PBP) UDP_MurNAc->PBP Binds to Peptidoglycan Peptidoglycan (Cell Wall) PBP->Peptidoglycan Catalyzes Cross-linking InactivePBP Inactive PBP PenicillinG This compound PenicillinG->PBP Inhibits WeakenedWall Weakened Cell Wall InactivePBP->WeakenedWall Leads to CellLysis Cell Lysis WeakenedWall->CellLysis Results in cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_dilutions Perform Serial Dilutions in Microtiter Plate prep_stock->prep_dilutions inoculate Inoculate Microtiter Plate prep_dilutions->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate add_compound Add this compound to Cells seed_cells->add_compound prepare_compound Prepare Serial Dilutions of this compound prepare_compound->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_reagent Add Tetrazolium Salt Reagent incubate->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent measure_absorbance Measure Absorbance incubate_reagent->measure_absorbance calculate_viability Calculate Cell Viability measure_absorbance->calculate_viability

References

Application Notes and Protocols for Determining the Antibacterial Activity of Penicillin G

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Penicillin G, also known as benzylpenicillin, is a narrow-spectrum β-lactam antibiotic that has been a cornerstone in the treatment of bacterial infections for decades. It is primarily active against Gram-positive and some Gram-negative cocci.[1] The bactericidal action of this compound is achieved by inhibiting the synthesis of the bacterial cell wall.[1] Specifically, it targets penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[1] This inhibition leads to a weakened cell wall, ultimately causing cell lysis and death.[1] This document provides detailed protocols for assessing the antibacterial activity of this compound using two standard in vitro methods: the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion (Kirby-Bauer) assay.

Mechanism of Action of this compound

The following diagram illustrates the mechanism of action of this compound, highlighting its role in the disruption of peptidoglycan synthesis.

cluster_bacterial_cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Catalyzes Weakened_wall Weakened Cell Wall PBP->Weakened_wall Disrupted Synthesis Cell_wall Stable Cell Wall Peptidoglycan_synthesis->Cell_wall Forms Penicillin_G This compound Inhibition Inhibition Penicillin_G->Inhibition Inhibition->PBP Cell_lysis Cell Lysis (Bactericidal Effect) Weakened_wall->Cell_lysis

Caption: Mechanism of this compound action.

Experimental Protocols

Two widely accepted methods for determining the antibacterial activity of this compound are the broth microdilution method and the disk diffusion method.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.[2]

Materials:

  • 96-well microtiter plates[3]

  • Mueller-Hinton Broth (MHB), cation-adjusted for some applications (MHIIB)[1][3]

  • This compound stock solution[3]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity[3]

  • Sterile saline or broth for dilutions[3]

  • Incubator (35-37°C)[3]

Procedure:

  • Preparation of this compound Dilutions:

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate row.[3]

    • Add 100 µL of the this compound working solution to well 1.[3]

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10.[3]

    • Discard the final 50 µL from well 10.[3]

    • Well 11 serves as the growth control (no antibiotic), and well 12 is the sterility control (no bacteria).[3]

  • Inoculum Preparation:

    • From a fresh bacterial culture, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3]

    • Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[3]

  • Inoculation:

    • Inoculate wells 1 through 11 with 50 µL of the standardized bacterial suspension.[3] Well 12 remains uninoculated.[3]

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[3]

  • Interpretation:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).[3]

    • The MIC is the lowest concentration of this compound in which there is no visible growth.[3]

Experimental Workflow for MIC Determination:

start Start prep_plate Prepare Serial Dilutions of this compound in 96-well plate start->prep_plate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_plate->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read Results: Determine Lowest Concentration with No Visible Growth (MIC) incubate->read_results end End read_results->end

Caption: Broth microdilution workflow.

Disk Diffusion (Kirby-Bauer) Method

This qualitative test assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around an antibiotic-impregnated disk.[4]

Materials:

  • Mueller-Hinton Agar (B569324) (MHA) plates[4]

  • This compound disks (e.g., 10 units)[5]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35-37°C)

  • Ruler or caliper for measuring zone diameters

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the MHA plate in three different directions to ensure uniform growth.

  • Application of Antibiotic Disks:

    • Aseptically place a this compound disk onto the surface of the inoculated agar plate.[5]

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on standardized tables.

Experimental Workflow for Disk Diffusion Assay:

start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum streak_plate Evenly Streak Inoculum onto Mueller-Hinton Agar Plate prep_inoculum->streak_plate place_disk Aseptically Place This compound Disk on Agar Surface streak_plate->place_disk incubate Incubate at 35-37°C for 16-24 hours place_disk->incubate measure_zone Measure Diameter of the Zone of Inhibition in millimeters incubate->measure_zone interpret Interpret Results as Susceptible, Intermediate, or Resistant measure_zone->interpret end End interpret->end

Caption: Disk diffusion assay workflow.

Data Presentation

The antibacterial activity of this compound can be summarized and compared using the following tables.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound for Various Bacteria

BacteriumTypeMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (penicillin-susceptible)Gram-positive cocci≤0.061.0≤0.06 - 32
Streptococcus pyogenes (Group A Strep)Gram-positive cocciN/A0.0230.0004 - 0.03
Neisseria meningitidisGram-negative cocci0.047 - 0.0940.094 - 0.380.004 - 0.75
Clostridium perfringensGram-positive rod (anaerobe)0.061.0N/A
Bacillus anthracisGram-positive rodN/AN/A≤0.12 (for susceptible strains)

Note: MIC values can vary based on the specific strain and testing methodology. The data presented are for illustrative purposes.[1]

Table 2: Interpretive Criteria for Disk Diffusion Testing of this compound

OrganismDisk ContentZone Diameter (mm) - SusceptibleZone Diameter (mm) - IntermediateZone Diameter (mm) - Resistant
Staphylococcus spp.10 units≥ 29-≤ 28
Enterococcus spp.10 units≥ 15-≤ 14
Streptococcus pneumoniae1 µg oxacillin (B1211168) disk*≥ 20-≤ 19
Neisseria gonorrhoeae 0.15 µg≥ 2412-23≤ 11
Neisseria gonorrhoeae0.6 µg≥ 3224-31≤ 23

*For S. pneumoniae, an oxacillin disk is used as a surrogate for predicting penicillin susceptibility. **[6]

References

Application Notes and Protocols: Long-Term Storage Conditions for Penicillin G Powder

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Penicillin G, a cornerstone of antibacterial therapy, is a β-lactam antibiotic that is susceptible to degradation, impacting its potency and safety. The stability of this compound in its dry powder form is critical for ensuring its efficacy in research and pharmaceutical applications. This document provides detailed guidelines and protocols for the long-term storage of this compound powder, focusing on the factors that influence its stability and the methodologies to assess its integrity over time.

Recommended Long-Term Storage Conditions

The stability of this compound powder is primarily influenced by temperature, humidity, and light. Adherence to recommended storage conditions is crucial to minimize degradation and ensure the product remains within specifications.

  • Temperature: Dry this compound powder should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[1][2] For extended long-term storage, refrigeration at 2°C to 8°C (36°F to 46°F) is recommended. Some studies suggest that for certain applications, freezing at -20°C can also be a viable option for maintaining stability.[3]

  • Humidity: this compound powder is moderately hygroscopic, meaning it can absorb moisture from the air.[3] Exposure to humidity can lead to hydrolysis of the β-lactam ring, a primary degradation pathway. Therefore, it is essential to store the powder in well-sealed containers in a dry environment. The use of desiccants is recommended for bulk storage.

  • Light: While less critical than temperature and humidity for the dry powder, protection from light is a general good practice for all chemicals to prevent potential photodegradation.[4] Amber vials or storage in a dark place is recommended.

  • Container and Closure: The powder should be stored in tightly sealed, inert containers. For laboratory use, glass vials with secure caps (B75204) are suitable. For larger quantities, well-sealed, opaque containers are recommended.

Stability Data

The following table summarizes the stability of this compound under various conditions. It is important to note that stability can be formulation-dependent, and these values should be considered as general guidelines.

Product FormStorage TemperatureDiluent/SolventStability
Dry Powder20°C to 25°C (68°F to 77°F)N/AStable as per manufacturer's expiration date.[1][2]
Reconstituted Solution2°C to 8°C (36°F to 46°F)Sterile Water/SalineStable for up to 7 days without significant loss of potency.[1][2]
Reconstituted SolutionRoom TemperatureSterile Water/SalineStable for 24 hours.[3][5]
Frozen Solution-20°CDextrose 5%Stable for at least 90 days.[3]

Degradation Pathway

The primary degradation pathway for this compound involves the hydrolysis of the amide bond in the four-membered β-lactam ring. This process is catalyzed by acid, base, and enzymes (β-lactamases). The initial product of this hydrolysis is penicilloic acid, which is biologically inactive. Further degradation can lead to the formation of other products such as penillic acid and penicillenic acid, which can be immunogenic.

G PenG This compound (Active) Penicilloic Penicilloic Acid (Inactive) PenG->Penicilloic Hydrolysis (H₂O, H⁺, OH⁻, β-lactamase) Penicillenic Penicillenic Acid PenG->Penicillenic Acid-catalyzed rearrangement Penillic Penillic Acid Penicilloic->Penillic Rearrangement

Figure 1: Simplified degradation pathway of this compound.

Experimental Protocols

The following are general protocols for assessing the stability of this compound powder. These should be adapted based on the specific equipment and reagents available.

The overall workflow for a stability study of this compound powder involves several key steps, from sample preparation and storage to analysis and data interpretation.

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_data Data Evaluation Prep Weigh this compound Powder Package Package in Vials Prep->Package Cond1 Condition 1 (e.g., 25°C/60% RH) Package->Cond1 Cond2 Condition 2 (e.g., 40°C/75% RH) Package->Cond2 Cond3 Condition 3 (e.g., 4°C) Package->Cond3 Sampling Sample at T=0, 1, 3, 6 months Cond1->Sampling Cond2->Sampling Cond3->Sampling HPLC HPLC Analysis (Potency & Purity) Sampling->HPLC MS LC-MS/MS (Degradation Products) Sampling->MS Report Generate Stability Report HPLC->Report MS->Report

Figure 2: General workflow for a this compound powder stability study.

This protocol outlines a stability-indicating HPLC method for the quantification of this compound.

Objective: To determine the concentration of this compound in a sample and separate it from its degradation products.

Materials:

  • This compound reference standard

  • This compound powder sample

  • Acetonitrile (HPLC grade)

  • Milli-Q water or equivalent

  • Trifluoroacetic acid (TFA)

  • HPLC system with UV detector

  • C18 analytical column (e.g., Inertsil C8, 5 µm, 250 x 4.6 mm)[6]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a 50:50 (v/v) mixture of 0.1% TFA in water and 0.1% TFA in acetonitrile.[6] Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a known amount of the this compound powder sample and dissolve it in the mobile phase to achieve a final concentration within the range of the standard curve.

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to ambient.

    • Set the UV detection wavelength to 240 nm.[6]

    • Inject equal volumes (e.g., 20 µL) of the standard solutions and the sample solution.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the this compound peak versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

    • Calculate the percentage of remaining this compound relative to the initial concentration (T=0).

This protocol is for the identification and confirmation of this compound and its degradation products.

Objective: To identify the major degradation products of this compound.

Materials:

  • This compound sample (stressed or aged)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Mobile phase and column as described in the HPLC protocol.

Procedure:

  • Sample Preparation: Prepare the sample as described in the HPLC protocol.

  • LC-MS/MS Analysis:

    • Use the same chromatographic conditions as the HPLC method to separate the components of the sample.

    • The eluent from the column is directed to the ESI source of the mass spectrometer.

    • Operate the mass spectrometer in both positive and negative ion modes to obtain the mass spectra of the parent compound and its degradation products.

    • Perform MS/MS fragmentation of the major ions to aid in structural elucidation.

  • Data Analysis:

    • Identify the molecular weights of the parent drug and any new peaks that appear in the chromatogram of the stressed sample.

    • Compare the observed molecular weights with the expected molecular weights of known degradation products (e.g., penicilloic acid).

    • Analyze the fragmentation patterns to confirm the identity of the degradation products.

Conclusion

The long-term stability of this compound powder is best maintained by storing it at controlled room temperature or under refrigeration, in a dry environment, and protected from light. Regular stability testing using methods such as HPLC and LC-MS/MS is essential to ensure the potency and purity of the substance over time. The protocols and information provided in these application notes serve as a guide for researchers and professionals in the proper handling and storage of this compound powder.

References

Application Notes and Protocols: Use of Penicillin G in Animal Models of Bacterial Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Penicillin G in established murine models of Staphylococcus aureus skin and soft tissue infection and Streptococcus pneumoniae pneumonia. The included data and methodologies are intended to facilitate the design and execution of preclinical efficacy studies.

Quantitative Efficacy of this compound in Murine Infection Models

The following tables summarize the quantitative data on the efficacy of this compound in treating bacterial infections in various murine models. These data highlight the dose-dependent effects and differences in efficacy based on the bacterial strain's susceptibility to penicillin.

Table 1: Efficacy of this compound in a Murine Pneumonia Model with Streptococcus pneumoniae

Mouse StrainBacterial StrainThis compound MIC (µg/mL)This compound Dosage RegimenEfficacy EndpointOutcome
CBA/JPenicillin-Susceptible S. pneumoniae0.0150.6 mg/kg, six times at 1-hour intervalsPulmonary clearance of bacteriaEffective clearance
CBA/JPenicillin-Resistant S. pneumoniae140 mg/kg, six times at 1-hour intervalsPulmonary clearance of bacteriaRequired higher dose for clearance[1]
NMRIPenicillin-Susceptible S. pneumoniae (PSP)0.016Varied to achieve different Cmax and T>MICReduction in bacterial viability (CFU/lung) after 6 hours~1 log10 reduction[2][3]
NMRIPenicillin-Nonsusceptible S. pneumoniae (PNSP)1.0Varied to achieve different Cmax and T>MICReduction in bacterial viability (CFU/lung) after 6 hours~1 log10 reduction[2][3]
CBA/JPenicillin-Resistant S. pneumoniaeNot specified160 mg/kg, twice a day for 5 daysSurvival Rate40% survival[1]

Table 2: Efficacy of this compound in Murine Peritonitis and Thigh Infection Models with Streptococcus pneumoniae

Infection ModelMouse StrainBacterial Strain(s)This compound Dosing RegimenPrimary Efficacy EndpointMaximal Bactericidal Activity
PeritonitisNMRIPSP & PNSPVaried to achieve different Cmax and T>MICReduction in bacterial viability (CFU/ml) after 6 hrs~6 log10 reduction[2][3]
Thigh InfectionNMRIPSP & PNSPVaried to achieve different Cmax and T>MICReduction in bacterial viability (CFU/thigh) after 6 hrs~3 log10 reduction[2][3]

Experimental Protocols

The following are detailed protocols for establishing murine models of bacterial infection and assessing the efficacy of this compound treatment.

Murine Model of Staphylococcus aureus Subcutaneous Skin Infection

This protocol describes the establishment of a localized skin infection to evaluate the efficacy of antimicrobial agents.[4]

Materials:

  • Staphylococcus aureus strain (e.g., USA300)

  • Tryptic Soy Broth (TSB) and Tryptic Soy Agar (B569324) (TSA)

  • Phosphate-buffered saline (PBS), sterile

  • 6-8 week old female CD-1 or BALB/c mice

  • Anesthetic (e.g., isoflurane)

  • Electric shaver and depilatory cream

  • Syringes (1 mL) with 30-gauge needles

  • This compound sodium salt

  • Sterile water for injection or 0.9% saline

  • Surgical scissors and forceps

  • Tissue homogenizer

  • Sterile 1.5 mL microcentrifuge tubes

Protocol:

  • Bacterial Inoculum Preparation:

    • Culture S. aureus in TSB overnight at 37°C with shaking.

    • Centrifuge the culture, wash the bacterial pellet with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). Verify the concentration by serial dilution and plating on TSA plates.

  • Infection Procedure:

    • Anesthetize the mice using isoflurane.

    • Shave a small area on the back of each mouse and apply a depilatory cream to remove the remaining hair.

    • After 18-24 hours, subcutaneously inject 50 µL of the S. aureus inoculum (5 x 10⁶ CFU) into the shaved area.

  • This compound Preparation and Administration:

    • Prepare a stock solution of this compound by dissolving the sodium salt in sterile water for injection or 0.9% saline to a concentration of 10 mg/mL. Further dilute with sterile saline to the desired final concentration for injection.

    • Initiate treatment 4 hours post-infection.

    • Administer this compound via subcutaneous or intraperitoneal injection. Dosing regimens can be varied based on the experimental design (e.g., 100 mg/kg twice daily).

  • Assessment of Bacterial Load:

    • At predetermined time points (e.g., 24, 48, 72 hours post-infection), euthanize the mice.

    • Aseptically excise the infected skin lesion.

    • Weigh the tissue and place it in a sterile microcentrifuge tube with 1 mL of sterile PBS.

    • Homogenize the tissue using a tissue homogenizer.

    • Perform serial dilutions of the tissue homogenate in PBS and plate onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFUs).

    • Express the bacterial load as CFU per gram of tissue.[4][5]

Murine Model of Streptococcus pneumoniae Pneumonia

This protocol details the induction of a lung infection to assess antibiotic efficacy against a common respiratory pathogen.[6][7]

Materials:

  • Streptococcus pneumoniae strain (e.g., serotype 4 TIGR4)

  • Todd-Hewitt broth supplemented with 0.5% yeast extract (THY) or Brain Heart Infusion (BHI) broth

  • Sheep blood agar plates

  • Phosphate-buffered saline (PBS), sterile

  • 6-8 week old CBA/J or C57BL/6 mice

  • Anesthetic (e.g., isoflurane)

  • This compound potassium salt

  • Sterile water for injection or 0.9% saline

  • Surgical scissors and forceps

  • Tissue homogenizer

Protocol:

  • Bacterial Inoculum Preparation:

    • Culture S. pneumoniae in THY or BHI broth to mid-log phase (OD₆₀₀ ≈ 0.4-0.6) at 37°C in 5% CO₂.

    • Centrifuge the culture, wash the bacterial pellet with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁷ CFU/mL).

  • Infection Procedure:

    • Lightly anesthetize the mice with isoflurane.

    • While holding the mouse in a supine position, instill 50 µL of the bacterial suspension (5 x 10⁵ CFU) intranasally.

  • This compound Preparation and Administration:

    • Prepare a stock solution of this compound by dissolving the potassium salt in sterile water for injection or 0.9% saline.

    • Initiate treatment at a specified time post-infection (e.g., 12 or 24 hours).

    • Administer this compound via subcutaneous or intraperitoneal injection. Dosing can range from 0.6 mg/kg to 160 mg/kg depending on the susceptibility of the pneumococcal strain and the experimental goals.[1]

  • Assessment of Bacterial Load and Survival:

    • Bacterial Load: At desired time points, euthanize the mice. Aseptically remove the lungs and homogenize them in 1 mL of sterile PBS. Perform serial dilutions and plate on sheep blood agar plates to determine the CFU per lung.

    • Survival: Monitor the mice for a predetermined period (e.g., 7-10 days) and record mortality.

Visualizations

The following diagrams illustrate key experimental workflows and the mechanism of action of this compound.

experimental_workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis bacterial_culture Bacterial Culture (e.g., S. aureus, S. pneumoniae) inoculum_prep Inoculum Preparation (Washing and Resuspension) bacterial_culture->inoculum_prep infection Bacterial Infection (e.g., Subcutaneous, Intranasal) inoculum_prep->infection penicillin_prep This compound Preparation (Reconstitution and Dilution) treatment This compound Administration (Dosage and Route) penicillin_prep->treatment animal_model Animal Model Selection (e.g., Mouse, Rabbit) animal_model->infection infection->treatment monitoring Monitoring (Survival, Clinical Signs) treatment->monitoring euthanasia Euthanasia and Tissue Collection monitoring->euthanasia bacterial_load Bacterial Load Quantification (CFU/gram of tissue) euthanasia->bacterial_load data_analysis Data Analysis and Efficacy Determination bacterial_load->data_analysis

Figure 1: General experimental workflow for in vivo efficacy testing of this compound.

penicillin_moa cluster_bacterium Bacterial Cell cluster_host Host Inflammatory Response pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) cell_wall Peptidoglycan Cell Wall Synthesis pbp->cell_wall catalyzes lysis Cell Wall Weakening and Bacterial Lysis cell_wall->lysis inhibition leads to pamps Release of Pathogen-Associated Molecular Patterns (PAMPs) (e.g., Peptidoglycan, LTA) lysis->pamps results in prrs Recognition by Host Pattern Recognition Receptors (PRRs) pamps->prrs inflammation Pro-inflammatory Cytokine and Chemokine Production prrs->inflammation recruitment Neutrophil and Macrophage Recruitment inflammation->recruitment penicillin This compound penicillin->pbp binds to and inhibits

Figure 2: Mechanism of action of this compound and subsequent host inflammatory response.

Discussion

The provided protocols for murine models of S. aureus skin infection and S. pneumoniae pneumonia are well-established and reproducible for testing the in vivo efficacy of antibiotics like this compound. The quantitative data presented in the tables demonstrate the importance of considering the minimum inhibitory concentration (MIC) of the infecting strain when determining the appropriate dosage regimen. For penicillin-resistant strains, significantly higher doses of this compound are required to achieve a therapeutic effect.[1]

The experimental workflow diagram (Figure 1) provides a comprehensive overview of the key steps involved in conducting these preclinical studies, from preparation to data analysis. The mechanism of action diagram (Figure 2) illustrates how this compound, as a beta-lactam antibiotic, inhibits bacterial cell wall synthesis, leading to bacterial lysis.[8] This bactericidal action results in the release of bacterial components that are recognized by the host's innate immune system, triggering an inflammatory response.[9] It is important to note that while this inflammatory response is crucial for clearing the infection, an excessive response can contribute to tissue damage.

Researchers should be aware that the intracellular persistence of S. aureus can be a challenge for antibiotic treatment, and penicillinase-stable penicillins are often considered for such infections.[10] The models described here can be adapted to study the intracellular activity of antibiotics.

These application notes and protocols serve as a valuable resource for scientists engaged in the preclinical development of antibacterial agents, providing a foundation for robust and reproducible in vivo efficacy studies.

References

Application Notes and Protocols for Penicillin G Administration in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the common administration routes for penicillin G in preclinical research, with a focus on rodent models. Detailed protocols, comparative pharmacokinetic data, and workflow diagrams are presented to guide researchers in designing and executing their studies.

Introduction

This compound, a beta-lactam antibiotic, is a cornerstone in antibacterial research. Its efficacy is highly dependent on the route of administration, which influences its pharmacokinetic and pharmacodynamic profile. In preclinical research, particularly in rodent models, the choice of administration route—intravenous (IV), intramuscular (IM), subcutaneous (SC), or oral (PO)—is a critical experimental parameter. This document outlines the standardized protocols for each of these routes, presents comparative data, and illustrates the underlying mechanism of action.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Specifically, it targets and irreversibly acylates the active site of transpeptidase enzymes, also known as penicillin-binding proteins (PBPs).[2][3] This enzymatic inhibition prevents the cross-linking of peptidoglycan chains, which are essential for the structural integrity of the cell wall.[4][5] The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1]

This compound Mechanism of Action UDP_NAG UDP-N-acetylglucosamine (UDP-NAG) UDP_NAM UDP-N-acetylmuramic acid (UDP-NAM) UDP_NAG->UDP_NAM MurA/MurB enzymes UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC, D, E, F ligases Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Lipid_II_periplasm Lipid II Lipid_II->Lipid_II_periplasm Flippase (MurJ) Nascent_PG Nascent Peptidoglycan Chain Lipid_II_periplasm->Nascent_PG PBP Penicillin-Binding Protein (Transpeptidase) Nascent_PG->PBP Crosslinked_PG Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Crosslinked_PG Transpeptidation PenG_PBP Inactive Penicillin-PBP Complex PBP->PenG_PBP PenG This compound PenG->PenG_PBP IV_Administration_Workflow start Start restrain Restrain Animal (e.g., in a restrainer) start->restrain locate_vein Locate Lateral Tail Vein restrain->locate_vein sterilize Sterilize Injection Site (70% ethanol) locate_vein->sterilize insert_needle Insert Needle (27-30G) into the vein sterilize->insert_needle inject Inject this compound Solution (slowly, max 5 mL/kg) insert_needle->inject withdraw_needle Withdraw Needle inject->withdraw_needle apply_pressure Apply Gentle Pressure to the injection site withdraw_needle->apply_pressure monitor Monitor Animal for adverse reactions apply_pressure->monitor end End monitor->end IM_Administration_Workflow start Start restrain Manually Restrain Animal start->restrain locate_muscle Identify Injection Site (quadriceps or gluteal muscle) restrain->locate_muscle sterilize Sterilize Injection Site (70% ethanol) locate_muscle->sterilize insert_needle Insert Needle (25-27G) deep into the muscle sterilize->insert_needle aspirate Aspirate to check for blood vessel entry insert_needle->aspirate inject Inject this compound Solution (max 0.05 mL/site in mice, 0.1 mL/site in rats) aspirate->inject withdraw_needle Withdraw Needle inject->withdraw_needle monitor Monitor Animal withdraw_needle->monitor end End monitor->end SC_Administration_Workflow start Start restrain Manually Restrain Animal start->restrain lift_skin Lift a Fold of Skin (dorsal midline/scruff) restrain->lift_skin insert_needle Insert Needle (25-27G) into the subcutaneous space lift_skin->insert_needle inject Inject this compound Solution (max 10 mL/kg) insert_needle->inject withdraw_needle Withdraw Needle inject->withdraw_needle monitor Monitor Animal withdraw_needle->monitor end End monitor->end PO_Administration_Workflow start Start restrain Manually Restrain Animal (firmly but gently) start->restrain measure_tube Measure Gavage Needle (mouth to last rib) restrain->measure_tube insert_tube Gently Insert Gavage Needle over the tongue into the esophagus measure_tube->insert_tube administer Administer this compound Solution (max 10 mL/kg) insert_tube->administer withdraw_tube Withdraw Gavage Needle administer->withdraw_tube monitor Monitor Animal for distress withdraw_tube->monitor end End monitor->end

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Penicillin G Resistant Colonies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting penicillin G resistant colonies on agar (B569324) plates. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during antimicrobial susceptibility testing. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: I've observed unexpected colonies growing on my agar plates containing this compound. What are the possible reasons for this?

The appearance of unexpected colonies on this compound-containing agar plates can be attributed to several factors. The most common reason is the presence of bacteria that are genuinely resistant to this compound. This resistance can be due to a few primary mechanisms:

  • Enzymatic Degradation: The bacteria may produce β-lactamase (also known as penicillinase), an enzyme that inactivates this compound by breaking down its β-lactam ring.[1][2][3][4] This is a very common resistance mechanism.[3]

  • Target Modification: The bacteria may have altered penicillin-binding proteins (PBPs), which are the targets of this compound.[1][5] This change in the PBP structure reduces the antibiotic's ability to bind and inhibit cell wall synthesis.

  • Reduced Permeability: In some bacteria, particularly Gram-negative bacteria, changes in the outer membrane, such as alterations in porin channels, can limit the entry of this compound into the cell.[2][6]

Another possibility is the presence of "satellite colonies." These are smaller colonies of susceptible bacteria that grow in the immediate vicinity of a resistant colony.[7][8][9] The resistant colony secretes β-lactamase, which degrades the this compound in the surrounding agar, creating a localized environment with a lower antibiotic concentration where susceptible cells can survive and grow.[7][8][9]

Finally, experimental errors such as using expired or improperly stored antibiotics, incorrect antibiotic concentration, or contamination of the culture or media can also lead to unexpected growth.[7][10]

Q2: How can I differentiate between truly resistant colonies and satellite colonies?

Distinguishing between truly resistant colonies and satellite colonies is a critical step in troubleshooting. Here are some key differences and methods to differentiate them:

  • Appearance and Location: Satellite colonies are typically much smaller than the central, resistant colony and appear in a "halo" around it.[7][11]

  • Subculturing: To confirm, pick an isolated satellite colony and streak it onto a fresh agar plate containing the same concentration of this compound. If the colony is a true satellite (susceptible), it will not grow on the new plate because there is no nearby resistant colony to degrade the antibiotic.[8] A truly resistant colony will grow when subcultured.

Troubleshooting Guides

Issue 1: Appearance of Small Colonies Around a Larger Central Colony

This phenomenon is characteristic of satellite colonies.

  • Cause: A this compound-resistant colony is producing and secreting β-lactamase into the surrounding medium. This enzyme degrades the this compound, creating a zone of reduced antibiotic concentration that allows susceptible bacteria to grow.[7][8][9]

  • Solution:

    • When selecting colonies for further experiments, pick the large, central, well-isolated colonies and avoid the smaller satellite colonies.[7]

    • Confirm the resistance of the central colony by subculturing it onto a fresh selective plate.

    • To prevent the formation of satellite colonies in future experiments, consider the following:

      • Increase Antibiotic Concentration: Using a higher concentration of this compound can help to overcome the effect of the secreted β-lactamase.[12][13]

      • Use a More Stable Antibiotic: Carbenicillin is a more stable alternative to ampicillin (B1664943) (a type of penicillin) and is less susceptible to degradation by β-lactamase, which can reduce the occurrence of satellite colonies.[7][14]

      • Avoid Over-incubation: Do not incubate plates for longer than the recommended time (e.g., 16 hours), as this allows more time for the antibiotic to be degraded.[12][15]

Issue 2: Confluent Growth or a Lawn of Bacteria on a this compound Plate

A lawn of growth on a selective plate indicates a widespread failure of the antibiotic selection.

  • Possible Causes & Solutions:

Potential CauseRecommended Action
Degraded Antibiotic Ensure that the this compound stock solution is fresh and has been stored correctly (typically at -20°C in the dark).[16] Avoid repeated freeze-thaw cycles. Prepare fresh agar plates with a newly prepared antibiotic stock.[17]
Incorrect Antibiotic Concentration Verify the calculations for the working concentration of this compound in your agar plates. If the concentration is too low, it will not be effective at inhibiting bacterial growth.[7]
Contamination Your bacterial culture may be contaminated with a resistant strain.[18] Streak the original culture on a non-selective plate to check for purity and isolate single colonies for re-testing.
Widespread Resistance The entire bacterial population may be resistant to this compound. In this case, you will need to perform further tests to confirm the resistance mechanism.

Experimental Protocols

Protocol 1: Beta-Lactamase Test (Chromogenic Method using Nitrocefin)

This test is a rapid method to determine if a bacterial colony produces β-lactamase.[4][19]

Principle: Nitrocefin is a chromogenic cephalosporin (B10832234) that changes color from yellow to red/pink when its β-lactam ring is hydrolyzed by β-lactamase.[19]

Procedure:

  • Place a nitrocefin-impregnated disk on a clean microscope slide or in a sterile petri dish.[4][19]

  • Moisten the disk with one drop of sterile distilled water.[4][19]

  • Using a sterile loop or applicator stick, pick several well-isolated colonies of the test organism and smear them onto the surface of the disk.[4]

  • Observe the disk for a color change.

Interpretation of Results:

ObservationInterpretation
Color change from yellow to red/pink within 5-10 minutes Positive for β-lactamase production.[4][20]
No color change within 10 minutes Negative for β-lactamase production.[20] (Note: Some staphylococci may take up to an hour to show a positive result).[4][19]

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[21][22]

Procedure:

  • Prepare a series of two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[23]

  • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.[23]

  • Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[23]

  • Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).

  • Incubate the plate at 35°C ± 2°C for 16-20 hours.[23]

  • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of this compound in a well with no visible growth.[21]

Table 1: Example this compound MIC Breakpoints for Susceptibility Testing

PathogenSusceptible (S) MIC (µg/mL)Intermediate (I) MIC (µg/mL)Resistant (R) MIC (µg/mL)
Staphylococcus spp.≤0.12-≥0.25
Streptococcus pneumoniae (non-meningitis isolates)≤24≥8
Neisseria gonorrhoeae≤0.060.12-1≥2
Neisseria meningitidis≤0.060.12-0.25≥0.5
Data sourced from FDA guidelines and may not be the most current. Always refer to the latest CLSI or EUCAST guidelines for interpretation.[6]

Visualizations

Troubleshooting_Workflow start Unexpected Colonies on This compound Plate q1 Are there small colonies surrounding a larger one? start->q1 satellite Likely Satellite Colonies q1->satellite Yes lawn Is there confluent or lawn growth? q1->lawn No action1 Pick central colony. Subculture on fresh selective plate. satellite->action1 resistant Likely True Resistance lawn->resistant Yes lawn->resistant No (isolated colonies) action2 Check antibiotic stock (age, storage). Verify concentration. Check for contamination. resistant->action2 confirm_resistance Confirm with Beta-Lactamase Test or MIC Determination action1->confirm_resistance action2->confirm_resistance Beta_Lactamase_Test cluster_procedure Procedure cluster_results Interpretation start Isolate Colony step1 Smear colony onto moistened Nitrocefin disk start->step1 step2 Observe for color change step1->step2 q_color Color Change to Red/Pink? step2->q_color positive Positive (Beta-Lactamase Present) q_color->positive Yes negative Negative (No Beta-Lactamase) q_color->negative No

References

Technical Support Center: Optimizing Penicillin G for Plasmid Maintenance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing penicillin G concentration for effective plasmid maintenance in bacterial cultures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance conferred by plasmids?

A1: Plasmids typically confer resistance to this compound through the expression of a β-lactamase enzyme.[1] This enzyme hydrolyzes the β-lactam ring, which is a critical structural component of penicillin and other β-lactam antibiotics, thereby inactivating the antibiotic.[2][3] This allows bacteria harboring the plasmid to survive and proliferate in the presence of this compound.[4]

Q2: Why is it crucial to optimize the this compound concentration?

A2: Optimizing the concentration of this compound is a balancing act. The concentration must be high enough to exert selective pressure, ensuring that only bacteria containing the plasmid can grow.[5][6] However, excessively high concentrations can stress the bacterial cells, potentially inhibiting their growth and reducing plasmid yield.[5][7] Conversely, a concentration that is too low may not provide sufficient selective pressure, leading to the accumulation of plasmid-free cells that can outcompete the plasmid-containing cells.[7]

Q3: What are "satellite colonies" and why do they appear on my plates?

A3: Satellite colonies are small colonies of bacteria that have not taken up the plasmid and grow around a larger, antibiotic-resistant colony.[8][9] They appear because the β-lactamase secreted by the resistant colony degrades the this compound in the immediate vicinity, creating a localized area of lower antibiotic concentration where plasmid-free cells can survive.[8][10][11]

Q4: Can the type of plasmid (high-copy vs. low-copy) affect the optimal this compound concentration?

A4: Yes, the plasmid copy number can influence the required antibiotic concentration. Low-copy plasmids produce fewer copies of the resistance gene transcript, which can result in lower levels of the resistance enzyme.[12] Therefore, it may be beneficial to use a lower concentration of this compound, such as half the normally recommended amount, for maintaining low-copy plasmids to avoid undue stress on the host cells.[12]

Q5: How long should I incubate my cultures when using this compound for selection?

A5: Typical incubation times for high-copy plasmids are between 12-16 hours.[12] However, low-copy plasmids may require longer incubation periods, potentially 20 hours or more, to achieve a sufficient cell density and plasmid yield.[12] It is important to avoid excessively long incubation times (e.g., over 24 hours), as this can lead to cell death, plasmid rearrangement, and the complete degradation of the antibiotic in the medium, which can result in the growth of satellite colonies and plasmid loss.[5][10]

Troubleshooting Guides

This section addresses common problems encountered when using this compound for plasmid maintenance.

Problem Potential Cause(s) Troubleshooting Steps
Low Plasmid Yield - Suboptimal this compound Concentration: Too high a concentration can inhibit bacterial growth, while too low a concentration can lead to plasmid loss.[7]- Prolonged Incubation: Overgrowth of the culture can lead to the depletion of this compound and the accumulation of plasmid-free cells.[7][10]- Inefficient Aeration: Poor oxygen supply can limit cell density and, consequently, plasmid yield.[12]- Optimize this compound Concentration: Perform a titration experiment (see Experimental Protocols) to determine the ideal concentration for your specific plasmid and bacterial strain.- Optimize Incubation Time: Harvest cells in the late logarithmic or early stationary phase (typically 12-16 hours for high-copy plasmids).[12]- Improve Aeration: Use a flask with a volume at least four times that of your culture and ensure adequate shaking (e.g., 220-300 RPM).[12]
Appearance of Satellite Colonies - Degradation of this compound: The β-lactamase enzyme secreted by resistant colonies can deplete the antibiotic in the surrounding medium.[8][9]- Old Antibiotic Stock or Plates: The potency of this compound can decrease over time.[8]- Incubation Time is Too Long: Extended incubation allows for more significant antibiotic degradation.[10]- Increase this compound Concentration: A higher concentration can help overcome the effects of enzymatic degradation.[8] Some sources suggest using up to 200 µg/mL.[9]- Use Freshly Prepared Plates and Antibiotic Stocks: This ensures the antibiotic is at its effective concentration.[13][14]- Reduce Incubation Time: Do not incubate plates for longer than 16-20 hours.[7]- Consider Carbenicillin: Carbenicillin is a more stable alternative to ampicillin (B1664943) and is less susceptible to degradation by β-lactamase, which can reduce the formation of satellite colonies.[8]
No Colonies After Transformation - Incorrect Antibiotic Concentration: The concentration may be too high for the cells to survive after transformation.- Inactive Antibiotic: The this compound stock may have lost its activity.- Problems with Competent Cells or Transformation Protocol: The issue may not be with the antibiotic selection.[15]- Verify this compound Concentration: Ensure you are using the recommended starting concentration for your plasmid and strain.- Test Antibiotic Activity: Use a control plate with a known resistant strain to confirm the antibiotic is effective.- Include Transformation Controls: Transform with a control plasmid to verify the viability of your competent cells and the efficiency of your transformation procedure.[15]
Culture Fails to Grow After Inoculation - This compound Concentration is Too High: The high antibiotic load may be completely inhibiting cell growth.- Sensitive Bacterial Strain: The host strain may be particularly sensitive to this compound.- Reduce this compound Concentration: Start with a lower concentration and titrate upwards as needed.- Perform a Minimum Inhibitory Concentration (MIC) Assay: Determine the lowest concentration of this compound that inhibits the growth of your specific bacterial strain (see Experimental Protocols).
Quantitative Data Summary

The optimal concentration of this compound can vary depending on the E. coli strain, the plasmid copy number, and the specific experimental conditions. The following table provides a summary of commonly used concentrations and their effects on plasmid yield and protein expression.

AntibioticStock ConcentrationRecommended Working ConcentrationNotes
Ampicillin/Penicillin G100 mg/mL in water100 µg/mLA common starting point for many applications.[4][16]
Ampicillin (Optimized)100 mg/mL in water200 µg/mLA study showed that increasing the ampicillin concentration to 200 µg/mL significantly increased both protein and plasmid yield in an E. coli Top10F' expression system.[3]
Carbenicillin100 mg/mL in water100 µg/mLA more stable alternative to ampicillin that can reduce satellite colony formation.[8]

A study investigating the effect of different ampicillin concentrations on Enhanced Green Fluorescent Protein (EGFP) expression and plasmid yield in E. coli Top10F' produced the following results:[3]

Ampicillin Concentration (µg/mL)EGFP Fluorescence Intensity (Arbitrary Units)Plasmid Copy NumberPlasmid Yield (ng/µL)
0549.836.07 x 10⁹55
100549.783.21 x 10⁹69
2001443.522.32 x 10¹⁰164
300684.878.11 x 10⁸41

These results indicate that for this specific system, 200 µg/mL ampicillin was optimal for both protein and plasmid yield.[3]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration

This protocol outlines a method for determining the optimal this compound concentration for plasmid maintenance and maximal yield for a specific plasmid-host system. This is a variation of an antibiotic "kill curve" adapted for optimizing plasmid selection.[17][18]

Materials:

  • Your E. coli strain transformed with the plasmid of interest.

  • LB Broth.

  • LB Agar plates.

  • This compound stock solution (e.g., 100 mg/mL).

  • Sterile culture tubes or a multi-well plate.

  • Spectrophotometer.

  • Plasmid miniprep kit.

Procedure:

  • Prepare a Starter Culture: Inoculate a single colony from a fresh plate into 5 mL of LB broth with a standard concentration of this compound (e.g., 100 µg/mL). Incubate overnight at 37°C with shaking.

  • Set up Dilution Series: The next day, prepare a series of culture tubes or wells, each containing LB broth with varying concentrations of this compound. A good starting range would be 0 µg/mL, 25 µg/mL, 50 µg/mL, 100 µg/mL, 150 µg/mL, 200 µg/mL, and 250 µg/mL.

  • Inoculate Cultures: Dilute the overnight starter culture 1:100 into each of the tubes/wells with the different this compound concentrations.

  • Incubate: Grow the cultures at 37°C with shaking for a set period (e.g., 16 hours).

  • Measure Cell Density: After incubation, measure the optical density at 600 nm (OD₆₀₀) for each culture to assess bacterial growth.

  • Assess Plasmid Yield:

    • Take a fixed volume (e.g., 1.5 mL) from each culture.

    • Perform a plasmid miniprep for each sample.

    • Elute the plasmid DNA in the same volume of elution buffer for all samples.

    • Quantify the plasmid DNA concentration using a spectrophotometer or fluorometer.

  • Analyze Results: Create a table or graph to compare the OD₆₀₀ and plasmid yield at each this compound concentration. The optimal concentration is the one that provides the highest plasmid yield without significantly inhibiting cell growth.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol helps determine the minimum concentration of this compound required to inhibit the growth of your untransformed bacterial host strain. This is useful for establishing a baseline for selective concentrations.

Materials:

  • Your untransformed E. coli host strain.

  • LB Broth.

  • This compound stock solution.

  • 96-well microtiter plate.

  • Plate reader or spectrophotometer.

Procedure:

  • Prepare Bacterial Inoculum: Grow an overnight culture of your untransformed E. coli strain in LB broth. Dilute this culture to a standardized concentration (e.g., a 0.5 McFarland standard or an OD₆₀₀ of 0.08-0.1).

  • Prepare this compound Dilutions: In a 96-well plate, create a two-fold serial dilution of this compound in LB broth. The range should be broad enough to include both inhibitory and non-inhibitory concentrations (e.g., from 256 µg/mL down to 0.25 µg/mL). Also, include a well with no antibiotic as a positive control for growth.

  • Inoculate the Plate: Add an equal volume of the diluted bacterial culture to each well of the plate.

  • Incubate: Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the broth remains clear). This can be determined by visual inspection or by measuring the OD₆₀₀ of each well with a plate reader.

Visualizations

PlasmidMaintenanceWorkflow cluster_prep Preparation cluster_exp Optimization Experiment cluster_analysis Analysis cluster_result Result start Start with Transformed Colony starter_culture Grow Overnight Starter Culture (with this compound) start->starter_culture setup_dilutions Prepare this compound Concentration Gradient starter_culture->setup_dilutions inoculate Inoculate Gradient Cultures setup_dilutions->inoculate incubate Incubate (e.g., 16h at 37°C) inoculate->incubate measure_od Measure Cell Density (OD600) incubate->measure_od miniprep Perform Plasmid Miniprep incubate->miniprep analyze Analyze Data to Find Optimum measure_od->analyze quantify Quantify Plasmid DNA miniprep->quantify quantify->analyze result Optimal this compound Concentration analyze->result

Caption: Workflow for determining optimal this compound concentration.

PenicillinResistance cluster_cell Bacterial Cell cluster_plasmid Plasmid-Mediated Resistance penicillin_g This compound pbp Penicillin-Binding Protein (PBP) (Cell Wall Synthesis) penicillin_g->pbp Binds to & Inhibits cell_wall Cell Wall Synthesis Inhibited pbp->cell_wall Blocked lysis Cell Lysis cell_wall->lysis Leads to plasmid Plasmid (bla gene) beta_lactamase β-Lactamase Enzyme plasmid->beta_lactamase Produces inactive_penicillin Inactive Penicillin beta_lactamase->inactive_penicillin Hydrolyzes penicillin_g_res This compound penicillin_g_res->beta_lactamase

Caption: Mechanism of this compound action and plasmid resistance.

References

Technical Support Center: Overcoming Penicillin G Inactivation by β-Lactamases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at overcoming penicillin G inactivation by β-lactamases.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which bacteria inactivate this compound?

A1: The primary mechanism of bacterial resistance to this compound is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of this compound, rendering the antibiotic ineffective.[1][2] Other mechanisms include reduced permeability of the bacterial outer membrane to the antibiotic and alterations in the penicillin-binding proteins (PBPs), which are the targets of this compound.[3][4]

Q2: How do β-lactamase inhibitors work to protect this compound?

A2: β-lactamase inhibitors are compounds that structurally resemble β-lactam antibiotics and can be recognized by β-lactamase enzymes. They act as "suicide inhibitors" or form a stable, inactive complex with the β-lactamase, thereby preventing the enzyme from destroying this compound.[5] This allows this compound to reach its target PBPs and exert its antibacterial effect.

Q3: What are the different classes of β-lactamases, and which inhibitors are effective against them?

A3: β-lactamases are broadly classified into four Ambler classes: A, B, C, and D.

  • Class A: These are serine β-lactamases and are the most common type. Inhibitors like clavulanic acid, sulbactam, and tazobactam (B1681243) are effective against many Class A enzymes.[6]

  • Class B: These are metallo-β-lactamases that require zinc ions for their activity. They are not inhibited by serine β-lactamase inhibitors. Taniborbactam (B611149) is a newer inhibitor with activity against some Class B enzymes.[7][8]

  • Class C: These are cephalosporinases. Avibactam is a non-β-lactam inhibitor that is effective against Class C β-lactamases.[9][10]

  • Class D: These are oxacillinases. Avibactam and taniborbactam have shown activity against some Class D enzymes.[7][9]

Q4: How do I choose the right β-lactamase inhibitor for my experiment?

A4: The choice of inhibitor depends on the specific β-lactamase-producing organism you are working with. If the class of β-lactamase is known, you can select an inhibitor with known activity against that class. If the enzyme class is unknown, a broad-spectrum inhibitor or a panel of inhibitors may be necessary for initial screening.[9]

Q5: What is the significance of the Fractional Inhibitory Concentration (FIC) Index in synergy testing?

A5: The FIC index is a quantitative measure of the interaction between two antimicrobial agents, such as this compound and a β-lactamase inhibitor.[11] It is calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic.[7][12]

  • Synergy (FIC index ≤ 0.5): The combined effect is significantly greater than the sum of their individual effects.[13]

  • Additive (0.5 < FIC index ≤ 1.0): The combined effect is equal to the sum of their individual effects.

  • Indifference (1.0 < FIC index ≤ 4.0): The drugs do not interact.[14]

  • Antagonism (FIC index > 4.0): The effect of one or both drugs is diminished in combination.[14][13]

Troubleshooting Guides

β-Lactamase Inhibitor Screening Assays (e.g., Nitrocefin (B1678963) Assay)

Issue 1: High background absorbance in the nitrocefin assay.

  • Possible Cause: Spontaneous degradation of nitrocefin.

  • Troubleshooting Steps:

    • Protect from Light: Nitrocefin is light-sensitive.[15] Prepare and store the nitrocefin solution in the dark and protect the assay plate from light during incubation.

    • Check Buffer pH: Ensure the pH of the assay buffer is neutral (around 7.0).[16] Extreme pH can cause nitrocefin to degrade.

    • Fresh Reagents: Prepare fresh nitrocefin solution for each experiment.[17]

    • Solvent Control: If your test compounds are dissolved in a solvent like DMSO, include a solvent control to check for any non-enzymatic hydrolysis caused by the solvent.[18]

Issue 2: No or low signal in the positive control.

  • Possible Cause: Inactive β-lactamase enzyme.

  • Troubleshooting Steps:

    • Proper Storage: Ensure the β-lactamase enzyme is stored at the correct temperature (usually -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[19]

    • Enzyme Concentration: Verify the concentration of the enzyme used in the assay. You may need to optimize the enzyme concentration to get a robust signal.

    • Reagent Quality: Check the expiration dates of all reagents, including the enzyme and nitrocefin.

Issue 3: Inconsistent results between replicates.

  • Possible Cause: Pipetting errors or improper mixing.

  • Troubleshooting Steps:

    • Pipette Calibration: Ensure all pipettes are properly calibrated.[16]

    • Thorough Mixing: Mix all solutions thoroughly before and after adding them to the assay plate.

    • Avoid Bubbles: Be careful not to introduce air bubbles into the wells, as they can interfere with absorbance readings.

Minimum Inhibitory Concentration (MIC) and Synergy Testing (Checkerboard Assay)

Issue 1: Variability in MIC results for this compound and inhibitor combinations.

  • Possible Cause: Inoculum density, incubation time, or experimental protocol variations.

  • Troubleshooting Steps:

    • Standardize Inoculum: Prepare a bacterial inoculum with a consistent density, typically a 0.5 McFarland standard.[20]

    • Consistent Incubation: Use a consistent incubation time and temperature for all experiments.[20]

    • Edge Effects: To avoid evaporation effects in 96-well plates, do not use the outer wells for experimental data or fill them with sterile media.[16]

Issue 2: Difficulty in interpreting the checkerboard assay results.

  • Possible Cause: Subjective visual assessment of growth.

  • Troubleshooting Steps:

    • Use a Plate Reader: Use a microplate reader to measure the optical density (OD) at 600 nm for a more objective determination of growth inhibition.[16]

    • Growth Controls: Include clear positive (bacteria only) and negative (media only) controls for accurate comparison.[16]

    • FIC Calculation: Use the standard formula to calculate the FIC index for each well that shows no growth to determine the nature of the interaction.[21]

Issue 3: "Skipped" wells in the checkerboard assay.

  • Possible Cause: Bacterial clumping or contamination.

  • Troubleshooting Steps:

    • Homogenous Suspension: Ensure the bacterial inoculum is a homogenous suspension by vortexing before use.

    • Aseptic Technique: Maintain strict aseptic technique throughout the experiment to prevent contamination.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound in Combination with β-Lactamase Inhibitors against Various Bacterial Strains.

Bacterial StrainThis compound MIC (µg/mL)This compound + Clavulanic Acid MIC (µg/mL)This compound + Sulbactam MIC (µg/mL)This compound + Tazobactam MIC (µg/mL)This compound + Avibactam MIC (µg/mL)This compound + Taniborbactam MIC (µg/mL)
Staphylococcus aureus0.4 - 24[22]≤0.125[8]----
Escherichia coli>324----
Klebsiella pneumoniae--->16 (piperacillin-tazobactam)[23]--
Pseudomonas aeruginosa---->8 (ceftazidime-avibactam)[2]-
Enterobacterales-----0.25 (cefepime-taniborbactam)[24]

Experimental Protocols

Protocol 1: β-Lactamase Inhibition Assay using Nitrocefin

This protocol is adapted from commercially available kits and literature sources.[13][15][19]

Materials:

  • β-lactamase enzyme

  • Nitrocefin solution (chromogenic substrate)

  • Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)

  • Test inhibitor compounds

  • Positive control inhibitor (e.g., clavulanic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized β-lactamase in assay buffer to the desired concentration. Keep on ice.

    • Prepare a stock solution of nitrocefin in DMSO and then dilute it in assay buffer to the working concentration. Protect from light.

    • Prepare stock solutions of your test inhibitors and the positive control inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well plate, add 20 µL of your test inhibitor dilutions, positive control, or solvent control (for enzyme control) to the respective wells.

    • Add 50 µL of the β-lactamase enzyme solution to each well.

    • Incubate the plate for 10 minutes at 25°C.

  • Reaction Initiation and Measurement:

    • Add 30 µL of the nitrocefin substrate solution to each well to start the reaction.

    • Immediately measure the absorbance at 490 nm in kinetic mode for 10-30 minutes, taking readings every minute.

  • Data Analysis:

    • Calculate the rate of nitrocefin hydrolysis (change in absorbance per minute) for each well.

    • Determine the percent inhibition for each test compound concentration compared to the enzyme control.

    • Calculate the IC50 value for potent inhibitors.

Protocol 2: Checkerboard Synergy Assay

This protocol outlines the checkerboard method for determining the synergistic effect of this compound and a β-lactamase inhibitor.[16][21][25]

Materials:

  • This compound

  • β-lactamase inhibitor

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar (B569324) medium.

    • Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Plate Setup:

    • Prepare serial two-fold dilutions of this compound horizontally across the columns of a 96-well plate containing CAMHB.

    • Prepare serial two-fold dilutions of the β-lactamase inhibitor vertically down the rows of the same plate.

    • The plate will now contain a grid of various concentrations of both agents, alone and in combination.

    • Include wells for growth control (bacteria only) and sterility control (broth only).

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Reading and Interpretation:

    • Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible growth. This can be done visually or by measuring the OD at 600 nm.

    • Calculate the FIC for each drug in each well showing no growth:

      • FIC of this compound = MIC of this compound in combination / MIC of this compound alone

      • FIC of Inhibitor = MIC of inhibitor in combination / MIC of inhibitor alone

    • Calculate the FIC index for each combination: FIC Index = FIC of this compound + FIC of Inhibitor.

    • Interpret the results based on the FIC index values as described in the FAQ section.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate prep_bacteria->inoculate prep_penG Prepare this compound Stock Solution plate_setup Set up 96-well Plate (Serial Dilutions) prep_penG->plate_setup prep_inhibitor Prepare β-Lactamase Inhibitor Stock Solution prep_inhibitor->plate_setup plate_setup->inoculate incubate Incubate (18-24h at 37°C) inoculate->incubate read_mic Read MICs (Visual or OD600) incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Synergy calc_fic->interpret

Caption: Workflow for a checkerboard synergy assay.

beta_lactamase_induction cluster_cell Bacterial Cell penG This compound outer_membrane Outer Membrane pbp PBP penG->pbp Inhibition periplasm Periplasm inner_membrane Inner Membrane cytoplasm Cytoplasm muropeptides Muropeptide Fragments pbp->muropeptides Release ampG AmpG (Permease) muropeptides->ampG Transport ampR AmpR (Regulator) ampG->ampR Activation ampC ampC (β-lactamase gene) ampR->ampC Induction beta_lactamase β-Lactamase ampC->beta_lactamase Expression beta_lactamase->penG Inactivation

References

Technical Support Center: Penicillin G Solubility and Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preparing high-concentration stock solutions of Penicillin G. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and efficacy of your this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

A1: For preparing high-concentration stock solutions, sterile water is the most common and recommended solvent for this compound sodium and potassium salts.[1][2][3] Both salts are highly soluble in water.[1][2][3] this compound potassium salt is also soluble in methanol (B129727) and sparingly soluble in ethanol.[1]

Q2: What is the maximum concentration of this compound that can be dissolved in water?

A2: this compound sodium salt is soluble in water at concentrations up to 100 mg/mL.[2][3][4] Similarly, this compound potassium salt is also highly soluble in water, with sources indicating solubility of at least 100 mg/mL.[1][5]

Q3: My this compound solution appears cloudy or has precipitates. What should I do?

A3: Cloudiness or precipitation can indicate several issues. Please refer to the troubleshooting guide below for a step-by-step approach to resolving this problem.

Q4: How should I store my this compound stock solution to ensure its stability?

A4: For optimal stability, sterile-filtered stock solutions should be stored at 2-8°C for up to one week.[2][3][6] For longer-term storage, aliquots should be kept at -20°C.[2][3] Solutions are generally stable at 37°C for up to 3 days.[2][3]

Q5: What is the optimal pH for this compound stability in aqueous solutions?

A5: this compound is most stable in a neutral pH range, ideally between pH 6.5 and 7.5.[7][8] The degradation of this compound increases significantly in acidic (below pH 5.4) and alkaline (above pH 8.5) conditions.[8][9]

Troubleshooting Guide

This guide addresses common problems encountered when preparing high-concentration this compound stock solutions.

Issue 1: this compound powder is not dissolving completely.

start Start: Incomplete Dissolution check_salt Verify this compound Salt Form (Sodium or Potassium salt?) start->check_salt check_solvent Confirm Solvent is Sterile Water check_salt->check_solvent check_concentration Is Concentration ≤ 100 mg/mL? check_solvent->check_concentration gentle_agitation Action: Gentle Vortexing/Swirling check_concentration->gentle_agitation Yes unresolved Unresolved: Consult Supplier check_concentration->unresolved No, reduce concentration sonication Action: Brief Sonication (Use with caution to avoid degradation) gentle_agitation->sonication check_temp Is the solvent at room temperature? gentle_agitation->check_temp resolution Resolved: Complete Dissolution sonication->resolution warm_solvent Action: Warm solvent slightly (Do not exceed 37°C) check_temp->warm_solvent No check_temp->resolution Yes warm_solvent->resolution

Caption: Troubleshooting workflow for incomplete dissolution of this compound.

Issue 2: Prepared this compound stock solution is unstable (e.g., color change, loss of activity).

start Start: Solution Instability check_ph Check pH of the Solution (Optimal: 6.5-7.5) start->check_ph prepare_fresh Action: Prepare a Fresh Solution start->prepare_fresh If degradation is suspected adjust_ph Action: Adjust pH with Buffered Saline (e.g., Citrate Buffer) check_ph->adjust_ph pH is Acidic/Alkaline check_storage Verify Storage Conditions (2-8°C short-term, -20°C long-term) check_ph->check_storage pH is Optimal adjust_ph->check_storage correct_storage Action: Store Aliquots Appropriately check_storage->correct_storage Storage is Incorrect check_sterility Was the solution filter-sterilized? check_storage->check_sterility Storage is Correct resolution Resolved: Stable Solution correct_storage->resolution sterilize Action: Filter-sterilize the solution check_sterility->sterilize No check_sterility->resolution Yes sterilize->resolution start Start: Prepare Stock Solution weigh 1. Weigh 1 g of This compound Sodium Salt start->weigh dissolve 2. Add powder to a sterile tube and add 8 mL of sterile water weigh->dissolve mix 3. Gently vortex or swirl until completely dissolved dissolve->mix adjust_volume 4. Adjust final volume to 10 mL with sterile water mix->adjust_volume sterilize 5. Filter-sterilize the solution using a 0.22 µm syringe filter adjust_volume->sterilize aliquot 6. Aliquot into sterile, single-use tubes sterilize->aliquot store 7. Store aliquots at -20°C for long-term use aliquot->store end End: Stock Solution Ready store->end

References

Validation & Comparative

Penicillin G vs. Ampicillin: A Comparative Guide for Selecting Transformed Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of successfully transformed bacteria is a critical step in molecular cloning. Beta-lactam antibiotics, such as penicillin G and ampicillin (B1664943), are commonly used for this purpose by selecting for bacteria that have taken up a plasmid conferring resistance, typically through the expression of a beta-lactamase enzyme. While both antibiotics share a core beta-lactam structure and a similar mechanism of action, their chemical differences lead to variations in stability, spectrum of activity, and practical application in a laboratory setting. This guide provides an objective comparison of this compound and ampicillin for the selection of transformed bacteria, supported by available data and established protocols.

Performance Comparison

FeatureThis compoundAmpicillin
Mechanism of Action Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), preventing peptidoglycan cross-linking.[1]Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), preventing peptidoglycan cross-linking.[1]
Spectrum of Activity Primarily effective against Gram-positive bacteria.[1]Broader spectrum, effective against both Gram-positive and some Gram-negative bacteria due to the presence of an amino group that aids penetration of the outer membrane.[1]
Resistance Mechanism Hydrolysis of the beta-lactam ring by beta-lactamase (penicillinase).Hydrolysis of the beta-lactam ring by beta-lactamase. The bla gene encoding this enzyme is a common selectable marker in plasmids.[2]
Stability in Agar (B569324) Plates (at 4°C) Statistically significant loss of activity after 4 weeks.Statistically significant loss of activity after 4 weeks. Culture plates are typically recommended for use within 2 weeks.[3]
Satellite Colony Formation Less commonly reported, but theoretically possible if the resistance mechanism involves a secreted beta-lactamase.Prone to the formation of satellite colonies.[2][4][5] This occurs when the secreted beta-lactamase from resistant colonies degrades the ampicillin in the surrounding medium, allowing non-transformed, susceptible bacteria to grow.[2][4]
Typical Working Concentration 10,000-12,000 units/ml (equivalent to approx. 6-7.2 µg/ml) for bacterial selection in cell culture applications, which can be adapted for agar plates.[6]50-100 µg/mL for E. coli selection.[3][7]
Cost-Effectiveness Generally considered a cost-effective antibiotic.Also a cost-effective and widely available antibiotic for laboratory use.

Experimental Protocols

Preparation of Antibiotic Stock Solutions

This compound:

  • Dissolve this compound sodium salt in sterile deionized water to a final concentration of 10,000-12,000 units/mL.

  • Filter-sterilize the solution through a 0.22 µm syringe filter.

  • Aliquot into sterile tubes and store at -20°C.

Ampicillin:

  • Dissolve ampicillin sodium salt in sterile deionized water to a final concentration of 50-100 mg/mL (a 1000x stock).[7]

  • Filter-sterilize the solution through a 0.22 µm syringe filter.

  • Aliquot into sterile tubes and store at -20°C. Frozen stock solutions are stable for several months.[3]

Preparation of Selective Agar Plates
  • Prepare Luria-Bertani (LB) agar medium and autoclave.

  • Cool the autoclaved medium to approximately 50-55°C in a water bath.[7]

  • Add the appropriate antibiotic stock solution to the cooled agar to achieve the desired final working concentration (e.g., 100 µg/mL for ampicillin).

  • Gently swirl the flask to ensure even mixing of the antibiotic.

  • Pour the agar into sterile petri dishes and allow them to solidify at room temperature.

  • Store the plates at 4°C, preferably in a sealed bag and protected from light.

Bacterial Transformation and Selection

A standard heat shock protocol for the transformation of chemically competent E. coli is outlined below.

  • Thaw a vial of competent E. coli cells on ice.

  • Add 1-5 µL of the plasmid DNA ligation mixture to the competent cells.

  • Gently mix by flicking the tube and incubate on ice for 20-30 minutes.

  • Heat shock the cells by placing the tube in a 42°C water bath for 45-90 seconds.

  • Immediately transfer the tube back to ice for 2 minutes.

  • Add 250-500 µL of sterile SOC or LB broth (without antibiotic) to the tube.

  • Incubate the cells at 37°C for 30-60 minutes with gentle shaking to allow for the expression of the antibiotic resistance gene.

  • Spread 50-200 µL of the cell suspension onto pre-warmed selective LB agar plates containing either this compound or ampicillin.

  • Incubate the plates overnight at 37°C.

Visualizations

Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_antibiotic Antibiotic Action PBP Penicillin-Binding Proteins (PBPs) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Catalyzes cross-linking Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to Antibiotic This compound / Ampicillin (β-Lactam Antibiotic) Antibiotic->PBP Inhibits

Mechanism of action for this compound and Ampicillin.

Experimental_Workflow cluster_prep Preparation cluster_transformation Transformation cluster_selection Selection CompetentCells Competent E. coli Cells Mix Mix Cells and DNA CompetentCells->Mix PlasmidDNA Plasmid DNA (with bla gene) PlasmidDNA->Mix Ice1 Incubate on Ice Mix->Ice1 HeatShock Heat Shock (42°C) Ice1->HeatShock Ice2 Incubate on Ice HeatShock->Ice2 Recovery Recovery in Broth (37°C) Ice2->Recovery Plating Plate on Selective Agar (this compound or Ampicillin) Recovery->Plating Incubation Incubate Overnight (37°C) Plating->Incubation Colonies Transformed Colonies Appear Incubation->Colonies

General workflow for bacterial transformation and selection.

Discussion and Conclusion

The choice between this compound and ampicillin for selecting transformed bacteria often comes down to practical considerations and the specific requirements of the experiment. Ampicillin is widely used and protocols are well-established. However, its propensity to form satellite colonies can be a significant drawback, potentially leading to the selection of non-transformed cells in subsequent cultures.[2][4][5] This is due to the secretion of beta-lactamase, which degrades the ampicillin in the vicinity of resistant colonies.[2][4]

For routine cloning applications where satellite colonies are a concern, researchers might consider increasing the concentration of ampicillin or using a more stable beta-lactam antibiotic like carbenicillin. When using ampicillin, it is crucial to use freshly prepared plates and avoid prolonged incubation times to minimize the risk of satellite colony formation.[5]

Ultimately, both this compound and ampicillin can be effective for selecting transformed bacteria. The optimal choice will depend on a balance of factors including the specific bacterial strain, the potential for satellite colony formation, and cost-effectiveness. For experiments requiring high stringency and minimal risk of contamination with non-transformants, the potential for satellite colonies with ampicillin should be carefully considered.

References

Decoding Cross-Reactivity: A Comparative Guide to Anti-Penicillin G Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of anti-penicillin G antibodies is paramount for the development of specific diagnostics and therapeutics. This guide provides an objective comparison of the binding of anti-penicillin G antibodies to various β-lactam antibiotics, supported by experimental data and detailed methodologies.

The specificity of anti-penicillin G antibodies is not absolute. Due to structural similarities, these antibodies can also recognize and bind to other members of the β-lactam family of antibiotics. This cross-reactivity is primarily dictated by the similarity of the R1 side chain of the antibiotic to the benzyl (B1604629) group of penicillin G, rather than the shared β-lactam ring structure.[1][2][3] This guide delves into the quantitative aspects of this cross-reactivity, offering a clear comparison across different β-lactam antibiotics.

Quantitative Analysis of Cross-Reactivity

The cross-reactivity of an anti-penicillin G antibody can be quantified using various immunoassays, with competitive enzyme-linked immunosorbent assay (ELISA) being a common method. In this assay, the ability of different β-lactam antibiotics to inhibit the binding of the antibody to a this compound conjugate is measured. The results are often expressed as a percentage of cross-reactivity relative to this compound itself.

Below is a summary of the cross-reactivity of a commercial anti-penicillin G antibody with a range of β-lactam antibiotics, as determined by a competitive ELISA.

AntibioticClassR1 Side Chain Similarity to this compoundCross-Reactivity (%)
Benzylpenicillin (this compound) Penicillin Identical 100
AmpicillinPenicillinHigh100
AzlocillinPenicillinModerate99
PiperacillinPenicillinModerate88
AmoxicillinPenicillinHigh85
Penicillin VPenicillinHigh58
OxacillinPenicillinLow40
CloxacillinPenicillinLow30
DicloxacillinPenicillinLow15
NafcillinPenicillinLow3

Data sourced from a commercial Penicillin ELISA kit manual. The cross-reactivity is determined in a buffer system and may vary in different sample matrices.

Experimental Protocols

A detailed understanding of the methodologies used to generate cross-reactivity data is crucial for interpreting the results and designing further experiments.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol outlines the general steps for a competitive ELISA to determine the cross-reactivity of anti-penicillin G antibodies with other β-lactam antibiotics.

Materials:

  • Microtiter plate pre-coated with a this compound-protein conjugate.

  • Anti-penicillin G antibody.

  • Horseradish peroxidase (HRP)-labeled secondary antibody (if the primary antibody is not labeled).

  • Standard solutions of this compound and competitor β-lactam antibiotics.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Plate reader.

Procedure:

  • Preparation of Standards and Samples: Prepare a series of dilutions for the this compound standard and each of the competitor β-lactam antibiotics.

  • Competition Step: Add a fixed concentration of the anti-penicillin G antibody and varying concentrations of either the this compound standard or the competitor antibiotic to the wells of the pre-coated microtiter plate.

  • Incubation: Incubate the plate to allow the antibody to bind to either the this compound on the plate or the free antibiotic in the solution.

  • Washing: Wash the plate to remove unbound antibodies and antibiotics.

  • Secondary Antibody Incubation: If using an unlabeled primary antibody, add the HRP-labeled secondary antibody and incubate.

  • Washing: Wash the plate to remove the unbound secondary antibody.

  • Substrate Reaction: Add the substrate solution and incubate until a color develops.

  • Stopping the Reaction: Add the stop solution to quench the reaction.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: The concentration of the competitor antibiotic that causes 50% inhibition of the antibody binding (IC50) is determined. The percent cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of this compound / IC50 of Competitor Antibiotic) x 100.

Visualizing Experimental Concepts

To further clarify the principles and workflows, the following diagrams are provided.

experimental_workflow cluster_elisa Competitive ELISA Workflow prep Prepare Standards & Samples competition Competition Step: Add Antibody & Antibiotic prep->competition incubation1 Incubation competition->incubation1 wash1 Wash incubation1->wash1 secondary_ab Add HRP-Secondary Ab wash1->secondary_ab incubation2 Incubation secondary_ab->incubation2 wash2 Wash incubation2->wash2 substrate Add Substrate wash2->substrate read Read Absorbance substrate->read analysis Calculate % Cross-Reactivity read->analysis structural_similarity cluster_analogs Cross-Reactive Beta-Lactams penG This compound β-lactam Ring Thiazolidine Ring Benzyl Side Chain (R1) ampicillin Ampicillin β-lactam Ring Thiazolidine Ring Aminobenzyl Side Chain (R1) penG->ampicillin High Similarity (High Cross-Reactivity) cephalothin Cephalothin β-lactam Ring Dihydrothiazine Ring Thienylmethyl Side Chain (R1) penG->cephalothin Moderate Similarity (Moderate Cross-Reactivity) ceftriaxone Ceftriaxone β-lactam Ring Dihydrothiazine Ring Aminothiazolyl Side Chain (R1) penG->ceftriaxone Low Similarity (Low Cross-Reactivity)

References

A Comparative Guide to the In Vitro Efficacy of Penicillin G and Penicillin V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of two foundational members of the penicillin family of antibiotics: penicillin G (benzylpenicillin) and penicillin V (phenoxymethylpenicillin). While both are narrow-spectrum antibiotics primarily effective against Gram-positive bacteria, their subtle structural differences influence their stability and potency. This document summarizes available quantitative data, details the experimental protocols used to generate such data, and provides visualizations to clarify experimental workflows.

Comparative In Vitro Efficacy Data

Direct comparative studies detailing the in vitro efficacy of this compound and penicillin V against a wide array of bacterial strains are limited in recent literature. However, by compiling data from various sources, a general understanding of their relative potencies can be achieved. It is widely accepted that both are highly active against susceptible strains of Streptococcus pyogenes.[1] For many other bacteria, including Staphylococcus aureus, resistance mediated by β-lactamase production is a significant factor affecting efficacy.[1] this compound is generally considered to have higher activity against susceptible infections, while penicillin V is less active.[2]

The following table summarizes available Minimum Inhibitory Concentration (MIC) data for this compound and penicillin V against various bacterial species. It is important to note that MIC values can vary significantly depending on the bacterial strain and the testing methodology employed.

Bacterial SpeciesThis compound MIC (µg/mL)Penicillin V MIC (µg/mL)Notes
Streptococcus pyogenesMIC range: 0.0008 - 0.032; MIC90: 0.016[3]Generally considered highly active, specific comparative MICs not found in reviewed literature.[1]Both are considered highly effective against susceptible strains.
Staphylococcus aureus0.4 - >256 (depending on β-lactamase production)[1][4]Data not available for direct comparison in reviewed literature.Efficacy is highly dependent on whether the strain produces penicillinase.
Neisseria meningitidisReduced susceptibility in some isolates.One isolate with reduced susceptibility to this compound was also resistant to Penicillin V.Data is limited to a small number of resistant isolates.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of in vitro efficacy.

Minimum Inhibitory Concentration (MIC) Test: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[5]

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of this compound or penicillin V. A series of twofold dilutions are then prepared in a liquid growth medium, typically cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: From a fresh 18-24 hour culture plate, select several morphologically similar bacterial colonies. Suspend these colonies in a sterile broth or saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1] This suspension is then diluted in CAMHB to a final concentration of about 5 x 10⁵ CFU/mL.[1]

  • Microtiter Plate: Use a sterile 96-well microtiter plate.

2. Procedure:

  • Dispense the prepared dilutions of the antimicrobial agent into the wells of the microtiter plate. A typical range for penicillin testing might be 0.008 to 16 µg/mL.[1]

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).[1]

  • Inoculate each well (except the sterility control) with the standardized bacterial suspension.

  • Incubate the plate at an appropriate temperature and duration (e.g., 35°C for 16-20 hours for many bacteria).

3. Interpretation of Results:

  • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Zone of Inhibition Test: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion test is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to antibiotics.

1. Preparation of Materials:

  • Agar (B569324) Plates: Use Mueller-Hinton agar plates.

  • Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, as described for the MIC test.

  • Antibiotic Disks: Commercially available paper disks impregnated with a standard concentration of this compound or penicillin V.

2. Procedure:

  • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

  • Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three different directions to ensure uniform growth.

  • Allow the plate to dry for a few minutes.

  • Using sterile forceps, place the antibiotic disks onto the surface of the agar.

  • Incubate the plate under appropriate conditions (e.g., 35°C for 16-24 hours).

3. Interpretation of Results:

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

  • The size of the zone is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic. A larger zone of inhibition generally indicates greater susceptibility.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the in vitro efficacy of antibiotics using the broth microdilution and disk diffusion methods.

Experimental_Workflow cluster_MIC Broth Microdilution (MIC Determination) cluster_ZOI Disk Diffusion (Zone of Inhibition) cluster_Shared Shared Initial Step MIC_start Prepare serial dilutions of this compound/V in broth MIC_dispense Dispense dilutions and inoculum into 96-well plate MIC_start->MIC_dispense MIC_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) MIC_inoculum->MIC_dispense MIC_incubate Incubate plate (e.g., 35°C for 16-20h) MIC_dispense->MIC_incubate MIC_read Read MIC: Lowest concentration with no visible growth MIC_incubate->MIC_read ZOI_start Prepare standardized bacterial inoculum (0.5 McFarland) ZOI_plate Inoculate Mueller-Hinton agar plate for confluent growth ZOI_start->ZOI_plate ZOI_disk Place this compound/V disks on agar surface ZOI_plate->ZOI_disk ZOI_incubate Incubate plate (e.g., 35°C for 16-24h) ZOI_disk->ZOI_incubate ZOI_measure Measure diameter of the zone of inhibition (mm) ZOI_incubate->ZOI_measure start Isolate and culture pure bacterial strain

Caption: Workflow for in vitro antibiotic susceptibility testing.

Conclusion

Both this compound and penicillin V remain important antibiotics, particularly for infections caused by susceptible Gram-positive organisms. This compound generally exhibits greater in vitro activity, though its acid lability restricts it to parenteral administration. Penicillin V, being more acid-stable, is suitable for oral administration but may be less potent. The choice between these two agents in a clinical or research setting will depend on the target organism's susceptibility, the required route of administration, and the desired therapeutic concentration. The provided experimental protocols offer standardized methods for determining their in vitro efficacy, which is crucial for ongoing surveillance of antimicrobial resistance and for the development of new therapeutic strategies.

References

A Comparative Guide to the Validation of a New Analytical Method for Penicillin G Detection: HPLC vs. GC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the detection of Penicillin G against established High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. The validation data and experimental protocols are presented to offer an objective evaluation of the performance of each technique, aiding researchers in selecting the most suitable method for their specific analytical needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for the quantification of this compound is critical for ensuring the safety and efficacy of pharmaceutical products. The following tables summarize the key performance characteristics of a conventional HPLC-UV method, a widely used LC-MS/MS method, and a recently developed GC-MS/MS method.

Table 1: Comparison of Validation Parameters for this compound Detection

ParameterHPLC-UV MethodLC-MS/MS MethodNew GC-MS/MS Method
Linearity (Range) 5 - 100 µg/mL0.1 - 10 ng/gLOQ - 200.0 µg/kg
Correlation Coefficient (r²) ≥ 0.995≥ 0.99≥ 0.9994[1][2]
Accuracy (Recovery) 88 - 105%[3]90 - 100%[4]80.31 - 94.50%[1][2][5]
Precision (RSD) < 5%< 15%Intra-day: 2.13 - 4.82% Inter-day: 2.74 - 6.13%[1][2][5]
Limit of Detection (LOD) 5 µg/kg (ppb)[3]0.1 ng/g[4]1.70 - 3.20 µg/kg[1][2][5]
Limit of Quantification (LOQ) 5 ng/g[3]Not explicitly stated6.10 - 8.50 µg/kg[1][2][5]

Table 2: Comparison of Instrumental and Sample Processing Parameters

ParameterHPLC-UV MethodLC-MS/MS MethodNew GC-MS/MS Method
Instrumentation HPLC with UV DetectorLC with Triple Quadrupole MSGC with Triple Quadrupole MS
Sample Preparation Liquid-liquid extraction, Solid-phase extraction (SPE)Liquid-liquid extraction, SPEAccelerated solvent extraction (ASE), SPE[1][2][5]
Derivatization Required (pre-column)[3]Not requiredRequired (pre-column with TMSD)[1][2][5]
Analysis Time ~20-30 minutes~10-20 minutes~15-25 minutes
Selectivity ModerateHighVery High
Matrix Effects SignificantModerate to lowLow

Experimental Protocols

Detailed methodologies for the compared analytical techniques are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a well-established technique for the quantification of this compound in various matrices.

  • Sample Preparation:

    • Homogenize the sample (e.g., tissue) with a suitable extraction solvent (e.g., acetonitrile (B52724)/water).

    • Perform a liquid-liquid extraction to separate the analyte from the matrix.

    • Further purify the extract using Solid-Phase Extraction (SPE) with a C18 cartridge.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Derivatization:

    • Add a derivatizing agent (e.g., 1,2,4-triazole/mercuric chloride solution) to the reconstituted sample.[3]

    • Incubate the mixture to allow for the completion of the derivatization reaction.[3]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of an acidic buffer (e.g., 0.01 M phosphoric acid) and an organic solvent (e.g., acetonitrile).[3]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a specific wavelength (e.g., 325 nm after derivatization).[3]

    • Injection Volume: 20 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher selectivity and sensitivity compared to HPLC-UV and is widely used for residue analysis.

  • Sample Preparation:

    • Homogenize the sample in a buffered solution.

    • Extract this compound using an organic solvent like acetonitrile.

    • Clean up the extract using Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., Oasis HLB).[4]

    • Evaporate the eluate and reconstitute the residue in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm).[4]

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[4]

    • Flow Rate: 0.2 mL/min.[4]

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]

    • Scan Type: Multiple Reaction Monitoring (MRM).[4]

    • Specific precursor and product ion transitions for this compound are monitored for quantification and confirmation.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) - A Novel Approach

This new method provides an alternative for the sensitive and selective determination of this compound, particularly in complex matrices like poultry eggs.[1][2][5]

  • Sample Preparation:

    • Homogenize the sample.

    • Perform Accelerated Solvent Extraction (ASE) for efficient extraction.[1][2][5]

    • Clean up the extract using Solid-Phase Extraction (SPE) with HLB cartridges.[1][2][5]

  • Derivatization:

  • Chromatographic Conditions:

    • Column: TG-1MS capillary column (30.0 m × 0.25 mm i.d., 0.25 μm).[1][2]

    • Carrier Gas: Helium.

    • Temperature Program: A programmed temperature ramp to ensure separation of the derivatized analyte.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI).[1][2]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Specific precursor and product ion transitions for the derivatized this compound are monitored.

Visualizing the Methodologies and Mechanisms

To better illustrate the processes and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Sample Homogenization extraction Extraction (LLE / ASE) start->extraction cleanup SPE Cleanup extraction->cleanup derivatization Derivatization (if required) cleanup->derivatization reconstitution Reconstitution derivatization->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation (HPLC / GC) injection->separation detection Detection (UV / MS/MS) separation->detection quantification Quantification detection->quantification validation Method Validation quantification->validation

General experimental workflow for the analysis of this compound.

penicillin_g_mechanism penicillin_g This compound pbp Penicillin-Binding Proteins (PBPs) (Transpeptidase) penicillin_g->pbp Binds to and inhibits peptidoglycan_synthesis Peptidoglycan Synthesis pbp->peptidoglycan_synthesis Catalyzes cell_wall_integrity Bacterial Cell Wall Integrity pbp->cell_wall_integrity Inhibition leads to weakened peptidoglycan_synthesis->cell_wall_integrity Maintains cell_lysis Cell Lysis and Death cell_wall_integrity->cell_lysis Loss of integrity leads to

Mechanism of action of this compound in inhibiting bacterial cell wall synthesis.

Conclusion

The validation data presented in this guide demonstrates that while traditional HPLC-UV and LC-MS/MS methods are robust and reliable for the detection of this compound, the novel GC-MS/MS method offers a highly sensitive and selective alternative. The choice of method will ultimately depend on the specific requirements of the analysis, including the matrix complexity, required sensitivity, and available instrumentation. The detailed experimental protocols and visual diagrams provided herein serve as a valuable resource for researchers and professionals in the field of analytical chemistry and drug development, facilitating informed decisions in method selection and implementation.

References

A Comparative Guide to the Synergistic Effects of Penicillin G with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic interactions between Penicillin G and other classes of antibiotics. By combining antibiotics, clinicians can often achieve greater efficacy, combat resistance, and reduce dosages, minimizing potential toxicity. This document outlines the experimental data supporting these synergies, details the methodologies used to obtain these findings, and visualizes the underlying mechanisms and workflows.

Overview of Key Synergistic Combinations

This compound, a cornerstone of antibiotic therapy, exhibits significant synergistic effects when paired with specific classes of antimicrobial agents. The two most prominent and clinically relevant combinations are with aminoglycosides and β-lactamase inhibitors.

  • This compound + Aminoglycosides (e.g., Gentamicin (B1671437), Tobramycin): This is a classic example of antibiotic synergy. This compound, a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall. This disruption increases the permeability of the cell wall, facilitating the entry of aminoglycosides, which in turn inhibit protein synthesis by binding to the bacterial ribosome. This one-two punch leads to a more potent bactericidal effect than either agent alone could achieve.[1][2][3][4][5][6][7][8]

  • This compound + β-Lactamase Inhibitors (e.g., Clavulanic Acid): Many bacteria have developed resistance to penicillin by producing β-lactamase enzymes, which inactivate the antibiotic by breaking down its core β-lactam ring.[9] β-lactamase inhibitors are compounds that have a high affinity for and irreversibly bind to these bacterial enzymes, effectively neutralizing them.[9][10] When co-administered with this compound, they protect the antibiotic from degradation, restoring its efficacy against resistant strains.[9][10][11]

Quantitative Data on Synergistic Effects

The synergy between antibiotics is quantified using methods such as the checkerboard assay, which yields a Fractional Inhibitory Concentration Index (FICI), and the time-kill assay, which measures the rate of bacterial killing over time. A FICI of ≤ 0.5 is generally interpreted as synergy. For time-kill assays, synergy is typically defined as a ≥ 2-log10 decrease in bacterial count (CFU/mL) by the combination compared to the most active single agent.

This compound + Gentamicin Synergy Data

The combination of this compound and Gentamicin has shown significant synergy against a variety of bacterial strains, particularly Gram-positive organisms like Staphylococcus aureus and Enterococcus species.

Table 1: Checkerboard Assay Results for this compound and Gentamicin against Methicillin-Resistant Staphylococcus aureus (MRSA)

MRSA IsolateThis compound MIC (µg/mL)Gentamicin MIC (µg/mL)FICI (Synergy)
S151020.375
S312040.313
S41510.5
S424080.625 (Additive)
S442020.375
S461040.5
S482020.375
S504080.313
S552040.375
S571010.5

Data adapted from a study on clinical MRSA isolates. A FICI of ≤ 0.5 indicates synergy, while a FICI between >0.5 and 4.0 suggests an additive or indifferent effect.

Table 2: Time-Kill Assay Results for this compound and Gentamicin against Group G Streptococci

Antibiotic CombinationNumber of Strains TestedSynergy Frequency (%)
This compound + Gentamicin2080%

Data indicates that for 80% of the 20 strains tested, the combination of this compound and Gentamicin resulted in at least a 100-fold (2-log10) greater reduction in bacterial count compared to the most effective of the two drugs used alone.[1]

This compound + β-Lactamase Inhibitor Synergy Data

The synergy between this compound and β-lactamase inhibitors like clavulanic acid is most evident against bacteria that produce β-lactamase enzymes.

Table 3: In Vitro Synergy of this compound in Combination with Clavulanic Acid

Bacterial SpeciesResistance MechanismEffect of Combination
Yersinia enterocoliticaβ-lactamase productionSynergistic activity demonstrated, potentiating the effect of this compound.[11]
Escherichia coli (ESBL-producing)Extended-Spectrum β-LactamaseCombination with clavulanic acid restores susceptibility to the β-lactam antibiotic.
Haemophilus influenzae (β-lactamase positive)β-lactamase productionThe combination is significantly more effective than this compound alone.

Note: Quantitative FICI data for this compound and clavulanic acid combinations are often strain-specific and presented in broader studies on β-lactam/β-lactamase inhibitor combinations.[10][12]

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the FICI and assess for synergy.

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic (e.g., Gentamicin) at a concentration significantly higher than their expected Minimum Inhibitory Concentration (MIC).

  • Plate Setup: In a 96-well microtiter plate, add a growth medium (e.g., Mueller-Hinton broth) to all wells. Create a two-dimensional serial dilution of the antibiotics. Typically, this compound is serially diluted along the y-axis (rows), and the second antibiotic is serially diluted along the x-axis (columns).

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the final bacterial inoculum to each well of the microtiter plate. Include wells with no antibiotics as a positive growth control and uninoculated wells as a negative control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC of each antibiotic alone is the lowest concentration that inhibits visible growth. The MIC of the combination is the concentration in the well with no growth.

  • FICI Calculation: The FICI is calculated using the following formula:

    FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Assay Protocol

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.

  • Preparation: Prepare tubes with a growth medium containing the antibiotics at desired concentrations (e.g., at their MIC, or fractions of the MIC). Include tubes with each antibiotic alone and a tube with the combination of antibiotics. A no-antibiotic tube serves as a growth control.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), draw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on agar (B569324) plates. Incubate the plates for 18-24 hours.

  • Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time for each condition.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point (usually 24 hours).

    • A bactericidal effect is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Visualizing Mechanisms and Workflows

Mechanism of Action & Synergy Pathways

The synergistic relationship between this compound and its common partners can be visualized as follows:

Synergy_Mechanisms cluster_pen_aminoglycoside This compound + Aminoglycoside Synergy cluster_pen_inhibitor This compound + β-Lactamase Inhibitor Synergy PenG This compound PBP Penicillin-Binding Proteins (PBPs) PenG->PBP Inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall Blocks IncreasedPerm Increased Cell Wall Permeability CellWall->IncreasedPerm Leads to Ribosome 30S Ribosomal Subunit IncreasedPerm->Ribosome Facilitates entry to Aminoglycoside Aminoglycoside (e.g., Gentamicin) Aminoglycoside->IncreasedPerm Enhanced Uptake ProteinSynth Protein Synthesis Ribosome->ProteinSynth Inhibits CellDeath1 Bactericidal Effect ProteinSynth->CellDeath1 Results in PenG2 This compound PBP2 Penicillin-Binding Proteins (PBPs) PenG2->PBP2 Inhibits BetaLactamase β-Lactamase Enzyme BetaLactamase->PenG2 Protects Inhibitor β-Lactamase Inhibitor (e.g., Clavulanic Acid) Inhibitor->BetaLactamase Irreversibly Binds & Inactivates CellWall2 Bacterial Cell Wall Synthesis PBP2->CellWall2 Blocks CellDeath2 Bactericidal Effect CellWall2->CellDeath2 Results in

Caption: Mechanisms of synergistic action for this compound combinations.

Experimental Workflows

The logical flow of assessing antibiotic synergy typically involves initial screening followed by a more detailed dynamic analysis.

Experimental_Workflow cluster_checkerboard Checkerboard Assay Workflow cluster_timekill Time-Kill Assay Workflow A1 Prepare Serial Dilutions of Antibiotic A & B A2 Inoculate Microtiter Plate with Bacterial Suspension A1->A2 A3 Incubate for 18-24h A2->A3 A4 Determine MICs of Individual & Combined Agents A3->A4 A5 Calculate Fractional Inhibitory Concentration Index (FICI) A4->A5 A6 Interpret Results: Synergy, Additive, or Antagonism A5->A6 B1 Prepare Tubes with Antibiotics (Alone & Combined) A5->B1 Inform selection of concentrations for Time-Kill Assay B2 Inoculate with Bacterial Suspension B1->B2 B3 Collect Aliquots at Multiple Time Points (0-24h) B2->B3 B4 Perform Serial Dilutions and Plate for Viable Counts B3->B4 B5 Incubate Plates & Count Colonies (Determine CFU/mL) B4->B5 B6 Plot Log10 CFU/mL vs. Time and Analyze Killing Rate B5->B6

Caption: Standard experimental workflows for assessing antibiotic synergy.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Penicillin G

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Penicillin G, a widely used beta-lactam antibiotic, is classified as a hazardous waste due to its potential to cause allergic reactions upon skin contact and respiratory sensitization if inhaled.[1] Improper disposal can lead to environmental contamination and contribute to the rise of antibiotic-resistant bacteria.[2][3][4]

This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety protocols and regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended PPE:

  • Gloves: Prevents skin contact and potential allergic reactions.[1]

  • Eye Protection: Safety glasses or goggles to protect from dust or splashes.[1]

  • Respiratory Protection: A dust mask or respirator is crucial to avoid inhaling the powder.[1]

  • Lab Coat: Protects clothing from contamination.

In case of accidental exposure, immediately wash affected skin with soap and water, rinse eyes with water for at least 15 minutes, or move to fresh air for inhalation exposure, and seek medical attention as needed.[1]

Step 1: Waste Segregation and Storage

Proper segregation is the critical first step in the safe disposal of this compound waste. All waste streams must be clearly labeled.

  • Solid Waste: Includes unused or expired powder, and contaminated materials like weigh boats and filter papers. This waste should be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Aqueous solutions containing this compound must not be poured down the drain.[1] They should be collected in a separate, sealed, and labeled hazardous waste container.[1]

  • Contaminated Sharps: Needles, razor blades, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous materials.[1]

  • Contaminated PPE: Used gloves, masks, and lab coats should be treated as hazardous waste and disposed of accordingly.[1]

Step 2: Selecting a Disposal Method

The primary and most recommended method for the final disposal of all this compound waste is through a licensed and approved hazardous waste disposal company.[1] These companies are equipped to manage and treat chemical waste in compliance with local, regional, and national regulations, such as those set by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1][5][6]

For certain waste streams, particularly liquid waste, on-site inactivation may be an alternative, but it must be performed under strict, validated protocols with approval from the institution's Environmental Health and Safety (EHS) department.[1]

On-Site Inactivation: A Controlled Alternative

The goal of inactivation is to break the beta-lactam ring, which is responsible for the antibiotic's biological activity.[1]

This method uses a sodium hydroxide (B78521) solution to rapidly hydrolyze and inactivate the beta-lactam ring in this compound residues.[7][8]

Methodology:

  • Preparation: Work in a certified chemical fume hood while wearing appropriate PPE.

  • Reagent: Prepare a 1 M sodium hydroxide (NaOH) solution.

  • Procedure: To the aqueous this compound waste, add an equal volume of the 1 M NaOH solution.[7]

  • Reaction: Stir the mixture at ambient temperature. The hydrolysis of the beta-lactam ring is a rapid process under these alkaline conditions.[7][9]

  • Verification (Crucial): Before final disposal, the complete inactivation of the antibiotic must be verified. This can be accomplished using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to confirm the absence of the active this compound molecule.[1]

  • Final Disposal: Once inactivation is confirmed, the resulting degradation products must be assessed for hazardous characteristics. The final disposal of the inactivated solution must be in accordance with local regulations and institutional EHS approval.[1]

Note: This chemical inactivation method should only be performed by trained personnel in a controlled laboratory setting and in accordance with a validated protocol approved by your institution's EHS department.[1]

Summary of Disposal Procedures

The appropriate disposal method depends on the form of the this compound waste. The following table summarizes the recommended procedures.

Waste TypeDescriptionRecommended Disposal Procedure
Solid Waste Unused/expired powder, contaminated lab materials (e.g., weigh boats, gloves).Collect in a sealed, labeled hazardous waste container for pickup by a licensed disposal company.[1]
Liquid Waste (Stock Solutions) High-concentration stock solutions of this compound.Considered hazardous chemical waste. Collect in a sealed, labeled container for disposal via a licensed company. Do not attempt on-site inactivation for high concentrations without a specific, validated protocol.[3]
Liquid Waste (Dilute Solutions) Dilute aqueous solutions of this compound (e.g., from experiments).Collect for licensed disposal. Alternatively, perform on-site chemical inactivation following an EHS-approved and validated protocol, then dispose of the verified inactive solution as per institutional guidelines.[1][7] Never dispose of down the drain.[1]
Used Culture Media Media containing this compound as a selective agent.While autoclaving can destroy Penicillin in media, it should be considered chemical waste. Always follow institutional guidelines, which may require collection for chemical waste disposal.[3]
Contaminated Sharps Needles, scalpels, or glass contaminated with this compound.Place immediately into a designated, puncture-proof hazardous sharps container for pickup by a licensed disposal company.[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow and decision-making process for the proper disposal of this compound waste in a laboratory setting.

cluster_segregation Step 1: Segregation cluster_disposal Step 2: Disposal Path start This compound Waste Generated solid Solid Waste start->solid liquid Liquid Waste start->liquid sharps Contaminated Sharps start->sharps disposal_company Licensed Hazardous Waste Disposal Company solid->disposal_company inactivation_check On-Site Inactivation (EHS Approved Protocol)? liquid->inactivation_check sharps->disposal_company inactivation_check->disposal_company No perform_inactivation Perform Inactivation (e.g., Hydrolysis) inactivation_check->perform_inactivation Yes verification Verify Inactivation (e.g., HPLC) perform_inactivation->verification final_disposal Dispose of Inactive Solution (per local regulations) verification->final_disposal Pass failed_verification Failed verification->failed_verification Fail failed_verification->disposal_company

References

Safeguarding Researchers: Personal Protective Equipment Protocols for Handling Penicillin G

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel handling Penicillin G. Adherence to these protocols is mandatory to ensure personal safety and prevent contamination.

This compound, a potent antibiotic, is also a sensitizer (B1316253) that can cause severe allergic reactions upon inhalation or skin contact.[1] All researchers, scientists, and drug development professionals must handle this compound with the utmost care, utilizing appropriate personal protective equipment (PPE) and following strict operational and disposal procedures.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required equipment, specifications, and recommended practices.

PPE CategoryItemSpecifications and Recommendations
Hand Protection GlovesMaterial: Nitrile, polychloroprene, or butyl rubber gloves are recommended.[2] Nitrile gloves are a common and effective choice for incidental contact.[3][4] Thickness: While specific thickness isn't mandated, thicker gloves generally offer greater chemical resistance.[5] For prolonged or repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is advised. For brief contact, a protection class of 3 or higher (>60 minutes) is recommended.[2] Practice: Double gloving is recommended to reduce contamination risk.[2] Gloves should be inspected for any signs of degradation or punctures before use.[2] Contaminated gloves must be replaced immediately.[2] Never wash or reuse disposable gloves.[3]
Eye Protection Safety Glasses/GogglesType: Chemical splash goggles are required.[1][6] Standard eyeglasses are not a substitute for proper eye protection.[7] Standards: Ensure eyewear conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[8]
Respiratory Protection RespiratorType: When handling this compound powder or in situations where dust may be generated, a respirator is necessary.[1] Filter: A NIOSH-approved respirator with at least an N95, P2, or equivalent particulate filter is recommended.[9][10] Usage: A respirator should be used if a chemical fume hood is unavailable or if exposure limits are exceeded.[8] Note that no specific occupational exposure limit has been established for this compound.[8][11]
Body Protection Lab Coat/GownMaterial: A disposable, low-permeability fabric lab coat or gown with a solid front, long sleeves, and tight-fitting cuffs is required.[12] Usage: Lab coats should be fully buttoned.[2] They should not be worn outside of the laboratory to prevent the spread of contamination.[7]
Foot Protection Shoe CoversType: Disposable shoe covers may be necessary, particularly in areas with a high risk of contamination.[2][13]

Procedural Guidance: Donning and Doffing PPE

Correctly putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Procedure:

  • Lab Coat/Gown: Put on the lab coat or gown, ensuring it is fully fastened.[7][14]

  • Respirator: If required, put on the respirator, ensuring a proper fit.[7][14]

  • Eye Protection: Put on safety goggles or a face shield.[7][14]

  • Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair over the first.[7]

Doffing Procedure:

  • Gloves (Outer Pair): If double-gloved, remove the outer pair.

  • Gown and Gloves: Remove the gown and gloves together. Peel the gown away from your body, rolling it inside-out. As you pull your hands out of the sleeves, peel the gloves off at the same time, so they end up inside the rolled-up gown.[15]

  • Hand Hygiene: Perform hand hygiene.[15]

  • Eye Protection: Remove eye protection from the back to the front.[7][15]

  • Respirator: Remove the respirator without touching the front.[15]

  • Hand Hygiene: Perform hand hygiene again immediately after all PPE has been removed.[7]

Disposal Plan for this compound Waste

All materials contaminated with this compound are considered hazardous chemical waste and must be disposed of accordingly.

Waste Segregation and Collection:

  • Solid Waste: Unused this compound powder, contaminated weigh boats, and other solid materials should be collected in a designated, clearly labeled, and sealed hazardous waste container.[1]

  • Liquid Waste: Aqueous solutions of this compound should not be poured down the drain.[1] They must be collected in a separate, sealed, and clearly labeled hazardous waste container.[1]

  • Sharps: Any contaminated sharps, such as needles, must be placed in a designated sharps container for hazardous materials.[1]

  • Used PPE: All used PPE, including gloves, lab coats, and respirators, is considered contaminated and must be disposed of as hazardous waste.[1]

Disposal Methods:

  • Licensed Hazardous Waste Disposal: The primary and recommended method for the disposal of this compound waste is through a licensed and approved hazardous waste disposal company.[1]

  • Inactivation (On-site): For laboratories generating large quantities of this compound waste, on-site inactivation may be an option, but it must be validated and approved by the institution's Environmental Health and Safety (EHS) department.[1] Potential inactivation methods include:

    • Alkaline Hydrolysis: Raising the pH of an aqueous waste solution can break the beta-lactam ring of the penicillin molecule.[1]

    • Enzymatic Inactivation: Using a commercial beta-lactamase enzyme to degrade the antibiotic.[1]

It is imperative to consult and adhere to your institution's specific guidelines for hazardous waste disposal.[16]

Visual Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process and workflow for the safe handling of this compound.

PPE_Workflow This compound Handling Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_procedure Procedure cluster_disposal Disposal start Handling this compound assess_risk Assess Risk of Exposure (Powder vs. Solution) start->assess_risk hand Hand Protection: - Double Nitrile Gloves assess_risk->hand All Handling eye Eye Protection: - Chemical Goggles assess_risk->eye All Handling body Body Protection: - Lab Coat/Gown assess_risk->body All Handling respiratory Respiratory Protection: - N95/P2 Respirator (if handling powder) assess_risk->respiratory Powder/Aerosol Risk don_ppe Don PPE Correctly hand->don_ppe eye->don_ppe body->don_ppe respiratory->don_ppe handle_drug Handle this compound in a Ventilated Area don_ppe->handle_drug doff_ppe Doff PPE Correctly handle_drug->doff_ppe dispose Dispose of all Waste as Hazardous doff_ppe->dispose

Caption: Workflow for PPE selection and use when handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.